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  • Product: 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene
  • CAS: 1427460-74-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Formation of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Abstract This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the formation of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene. This compound, featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the formation of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene. This compound, featuring a diaryl ether linkage and a reactive benzylic bromide, is a valuable intermediate for introducing complex functionalities in medicinal chemistry and materials science. We will dissect a robust, two-step synthetic strategy, beginning with the formation of a diaryl ether precursor via an Ullmann Condensation, followed by a selective free-radical bromination at the benzylic position. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction and Retrosynthetic Analysis

The molecular architecture of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene presents a distinct synthetic challenge: the regioselective construction of two key functionalities on an aromatic scaffold. The presence of a diaryl ether and a benzylic bromide suggests a strategic, multi-step approach is necessary to avoid undesirable side reactions and ensure high yields.

A logical retrosynthetic analysis points to the disconnection of the carbon-bromine bond as the final step. This approach is advantageous because the precursor molecule, 2-(4-isopropylphenoxy)toluene, contains a methyl group whose benzylic protons are uniquely susceptible to selective radical halogenation. This transformation is a well-established and reliable reaction known as the Wohl-Ziegler bromination.[1][2] The precursor itself can be synthesized by forming the diaryl ether bond, a process achievable through copper-catalyzed Ullmann Condensation between 2-bromotoluene and 4-isopropylphenol.

This two-step pathway offers superior control over regioselectivity compared to alternative routes, such as attempting a Williamson ether synthesis on a pre-brominated substrate, which would risk nucleophilic attack on the more reactive benzylic bromide.

G Target 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Disconnect1 C-Br Disconnection (Benzylic Bromination) Target->Disconnect1 Precursor1 2-(4-isopropylphenoxy)toluene Disconnect1->Precursor1 Disconnect2 C-O Disconnection (Ullmann Condensation) Precursor1->Disconnect2 Start1 2-Bromotoluene Disconnect2->Start1 Start2 4-Isopropylphenol Disconnect2->Start2

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 2-(4-isopropylphenoxy)toluene via Ullmann Condensation

The formation of diaryl ethers is a cornerstone of synthetic chemistry, often employed in the synthesis of pharmaceuticals and natural products.[] While classical Williamson ether synthesis is limited in this context, the copper-catalyzed Ullmann Condensation provides an effective method for coupling an aryl halide with a phenol.[4]

Mechanism of the Ullmann Condensation

The reaction is proposed to proceed through a catalytic cycle involving copper(I) species.

  • Formation of Copper(I) Phenoxide: The phenol (4-isopropylphenol) is deprotonated by a base (e.g., Cesium Carbonate, Potassium Carbonate) and coordinates with a Cu(I) salt to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2-bromotoluene) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate the Cu(I) catalyst, which re-enters the catalytic cycle.

The use of a high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.[4]

G catalyst Cu(I) Catalyst phenoxide Copper(I) Phenoxide catalyst->phenoxide cu_iii Cu(III) Intermediate phenoxide->cu_iii product Diaryl Ether Product cu_iii->product Reductive Elimination product->catalyst Regeneration phenol 4-Isopropylphenol + Base phenol->catalyst Coordination aryl_halide 2-Bromotoluene aryl_halide->phenoxide Oxidative Addition

Caption: Catalytic cycle for the Ullmann Condensation.
Experimental Protocol: 2-(4-isopropylphenoxy)toluene
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylphenol (1.0 eq.), 2-bromotoluene (1.1 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe.

  • Reaction Execution: Heat the reaction mixture to 150-170 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(4-isopropylphenoxy)toluene.

Step 2: Benzylic Bromination of 2-(4-isopropylphenoxy)toluene

The selective bromination of the benzylic position is achieved via a free-radical chain reaction, known as the Wohl-Ziegler reaction.[5][6] This method is highly effective for converting alkylarenes into benzylic halides.

Causality Behind Experimental Choices
  • Reagent Selection (NBS): N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1][7] Its critical function is to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[8][9][10] This is crucial because high concentrations of Br₂ would favor electrophilic aromatic substitution on the electron-rich phenoxy and toluene rings. NBS reacts with trace amounts of HBr, a byproduct of the propagation step, to generate Br₂ in situ.[10][11]

  • Radical Initiator: The reaction requires a radical initiator to begin the chain process. This is typically achieved using a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals, or by using UV light.[6][12][13]

  • Solvent: The reaction is typically run in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, which does not participate in the radical reaction.[12][13]

Free-Radical Chain Mechanism

The mechanism proceeds through three distinct stages: initiation, propagation, and termination. The key to the reaction's regioselectivity lies in the stability of the intermediate benzylic radical, which is stabilized by resonance with the adjacent aromatic ring.[5][8][10]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which then generates a small number of bromine radicals (Br•) from the in-situ formed Br₂.

  • Propagation (Chain Reaction):

    • Step 2a: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-(4-isopropylphenoxy)toluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which is the benzylic C-H bond, forming a resonance-stabilized benzylic radical and HBr.[8][10]

    • Step 2b: The benzylic radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to form the final product, 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene, and a new bromine radical, which continues the chain reaction.[9]

  • Termination: The reaction terminates when two radicals combine, or when radical scavengers are introduced.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN AIBN_rad 2 R• AIBN->AIBN_rad Heat (Δ) Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Light (hν) or R• Start Precursor (Ar-CH₃) BenzylicRadical Benzylic Radical (Ar-CH₂•) Start->BenzylicRadical + Br• BenzylicRadical->Br_rad Chain Continues Product Product (Ar-CH₂Br) BenzylicRadical->Product + Br₂ HBr HBr HBr->Br2 + NBS NBS NBS Term1 Br• + Br• → Br₂ Term2 Ar-CH₂• + Br• → Product Term3 2 Ar-CH₂• → Dimer

Caption: Free-radical mechanism for benzylic bromination.

Consolidated Data and Protocols

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis.

ParameterStep 1: Ullmann CondensationStep 2: Benzylic Bromination
Starting Material 2-Bromotoluene & 4-Isopropylphenol2-(4-isopropylphenoxy)toluene
Key Reagents CuI, Cs₂CO₃N-Bromosuccinimide (NBS), AIBN
Solvent NMPCarbon Tetrachloride (CCl₄)
Temperature 150-170 °CReflux (~77 °C)
Typical Reaction Time 12-24 hours3-6 hours
Typical Yield 70-85%80-90%
Purification Method Flash Column ChromatographyRecrystallization / Column Chromatography
Comprehensive Experimental Workflow

This protocol outlines the complete synthesis from commercially available starting materials to the final product.

Step A: Synthesis of 2-(4-isopropylphenoxy)toluene

  • Combine 4-isopropylphenol (13.6 g, 100 mmol), 2-bromotoluene (18.8 g, 110 mmol), Cs₂CO₃ (65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol) in a 500 mL round-bottom flask.

  • Add 200 mL of anhydrous NMP.

  • Heat the mixture to 160 °C under a nitrogen atmosphere for 18 hours.

  • Cool, dilute with 300 mL of ethyl acetate, and filter through celite.

  • Wash the filtrate with water (3 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (Hexane/Ethyl Acetate gradient) to obtain the intermediate ether.

Step B: Synthesis of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

  • Dissolve the purified 2-(4-isopropylphenoxy)toluene (22.6 g, 100 mmol) in 250 mL of anhydrous carbon tetrachloride in a round-bottom flask fitted with a reflux condenser. An analogous procedure is well-documented for similar substrates.[6][12]

  • Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol).

  • Heat the reaction mixture to reflux (approx. 77 °C) for 4 hours. The reaction can be monitored by observing the succinimide byproduct floating to the top.

  • Cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from hexane) to yield 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene as a solid.

Conclusion

The formation of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is most reliably achieved through a strategic two-step synthesis. This process leverages a copper-catalyzed Ullmann Condensation to construct the core diaryl ether structure, followed by a highly selective Wohl-Ziegler free-radical bromination at the benzylic position using N-Bromosuccinimide. Understanding the causality behind the choice of reagents and the step-wise mechanistic details—from the Cu(I)/Cu(III) catalytic cycle to the resonance-stabilized benzylic radical intermediate—is paramount for maximizing yield and purity. The protocols and data presented in this guide provide a validated framework for researchers to successfully synthesize this versatile chemical building block for applications in drug discovery and advanced materials.

References

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Available at: [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Chad's Prep. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. Available at: [Link]

  • Khan Academy. Reactions at the benzylic position. Available at: [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Organic Chemistry Portal. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Available at: [Link]

  • Organic Chemistry Portal. Diarylmethane synthesis by benzylation or arylation. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. Available at: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Semantic Scholar. Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes. Available at: [Link]

  • Duplais, C., Krasovskiy, A., & Lipshutz, B. H. (2010). Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes. Chemical Communications, 46(11), 1931-1933. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • S. K. Alla, et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemistry. Available at: [Link]

  • Di Mola, A., et al. (2015). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 20(12), 22355-22372. Available at: [Link]

Sources

Exploratory

The Benzyl Bromide Motif: Reactivity, Control, and Safety in Drug Development

Topic: Reactivity of the Bromomethyl Group in Substituted Benzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [2] Executive Summary The bromomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the Bromomethyl Group in Substituted Benzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[2]

Executive Summary

The bromomethyl group (


) is a "privileged" yet perilous motif in organic synthesis. For the medicinal chemist, it serves as a versatile linchpin for introducing lipophilic benzyl moieties or establishing carbon-heteroatom bonds. However, its high reactivity poses a dual challenge: mechanistic duality  (competing 

pathways) and genotoxicity (alkylating potential).

This guide moves beyond textbook definitions to address the practical realities of handling substituted benzyl bromides. We analyze substituent effects via Hammett correlations, optimize cross-coupling strategies to avoid homocoupling, and define rigorous safety protocols for controlling Genotoxic Impurities (GTIs).

Part 1: Mechanistic Foundations & Substituent Effects

The benzylic carbon is unique because its transition states are stabilized by the adjacent


-system, lowering the activation energy for both unimolecular (

) and bimolecular (

) pathways. The deciding factor often lies in the substituents on the aromatic ring.
The Hammett Correlation: Predicting Reactivity

To optimize yields, one must correlate the electronic nature of the substituent (


) with the reaction constant (

).
  • 
     Regime (Strong Nucleophiles/Aprotic Solvents): 
    
    • Trend: Electron-Withdrawing Groups (EWGs) generally accelerate the reaction.

    • Mechanism: EWGs (e.g.,

      
      , 
      
      
      
      ) increase the electrophilicity of the benzylic carbon, facilitating the approach of the nucleophile.[1]
    • Hammett

      
      :  Typically positive (
      
      
      
      ).
  • 
     Regime (Weak Nucleophiles/Protic Solvents): 
    
    • Trend: Electron-Donating Groups (EDGs) accelerate the reaction.

    • Mechanism: EDGs (e.g.,

      
      , 
      
      
      
      ) stabilize the developing benzylic carbocation intermediate via resonance or hyperconjugation.
    • Hammett

      
      :  Large and negative (
      
      
      
      ).
Decision Matrix: Pathway Selection

The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate electronics.

BenzylReactivity Start Substituted Benzyl Bromide (Ar-CH2Br) Subst Substituent Type? Start->Subst EWG EWG (-NO2, -CF3) Electrophilic Carbon Subst->EWG Electron Withdrawing EDG EDG (-OMe, -Me) Stable Carbocation Subst->EDG Electron Donating Cond_SN2 Condition: Aprotic Polar (DMF, MeCN) + Strong Nuc EWG->Cond_SN2 Favors Cond_SN1 Condition: Protic/Polar (MeOH, H2O) + Weak Nuc EDG->Cond_SN1 Favors Result_SN2 Fast SN2 Clean Inversion (if chiral) Cond_SN2->Result_SN2 Result_SN1 Fast SN1 Racemization/Solvolysis Cond_SN1->Result_SN1 Side_Rxn Risk: Over-alkylation (Control Stoichiometry) Result_SN2->Side_Rxn

Figure 1: Mechanistic selection logic for benzyl bromide substitutions based on electronic effects.

Part 2: Synthetic Transformations & Troubleshooting

Nucleophilic Substitution (N- & O-Alkylation)

The Challenge: Over-alkylation (poly-benzylation) is the primary failure mode, especially with primary amines.

  • Solution: Use the "dilution principle" or temporary protecting groups (e.g., Boc-protection of polyamines) before benzylation.

  • Base Selection:

    • For Acid Sensitive Substrates: Use non-nucleophilic bases like DIPEA or 2,6-Lutidine.

    • For Rate Acceleration: Addition of catalytic KI (Finkelstein condition) generates the more reactive benzyl iodide in situ.

Palladium-Catalyzed Cross-Coupling

Benzyl bromides are excellent substrates for Negishi and Suzuki couplings because they undergo rapid oxidative addition (


).
  • Myth: "Benzyl bromides fail due to

    
    -hydride elimination."
    
  • Fact: Benzyl bromides lack

    
    -hydrogens. The actual failure mode is Homocoupling  (Wurtz-type coupling yielding 
    
    
    
    ).
  • Optimization Strategy:

    • Catalyst: Use bulky, electron-rich phosphines (e.g.,

      
      , XPhos) to speed up reductive elimination over homocoupling.
      
    • Slow Addition: Slowly add the benzyl bromide to the catalyst/nucleophile mixture to keep its concentration low relative to the Pd-catalyst.

Part 3: Process Safety & Genotoxicity Control (GTI)

Benzyl bromides are potent alkylating agents, classifying them as Class 2 or 3 Mutagens (ICH M7 guidelines). In drug development, proving their absence in the final API (Active Pharmaceutical Ingredient) is critical.[2]

The "Avoid-Control-Purge" (ACP) Strategy

Regulatory bodies require a demonstration that the process can purge these impurities to below the Threshold of Toxicological Concern (TTC), typically


.

GTI_Control Source Input: Benzyl Bromide (Mutagenic Reagent) Process Reaction Step Source->Process Quench Chemical Quench (Amine/Thiol Scavenger) Process->Quench Mandatory Step Workup Aqueous Workup (Phase Partitioning) Quench->Workup Removal of Adducts Purge_Calc Purge Factor Calculation (Physicochemical loss) Workup->Purge_Calc Test Final API Testing (Limit < ppm) Purge_Calc->Test Validation

Figure 2: Workflow for the control and purging of genotoxic benzyl bromide impurities.

Handling Lachrymators

Benzyl bromides are severe lachrymators (tear agents).

  • Engineering Control: All weighing and handling must occur in a functioning fume hood.

  • Decontamination: Glassware should not be removed from the hood until rinsed with a quenching solution (see Protocol 2).

Part 4: Experimental Protocols

Protocol 1: Optimized N-Benzylation with GTI Control

This protocol minimizes over-alkylation and includes a specific quench for residual bromide.

Reagents:

  • Substituted Benzyl Bromide (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Quench: Morpholine or Ammonium Hydroxide

Step-by-Step:

  • Dissolution: Dissolve the amine and

    
     in MeCN (0.5 M concentration).
    
  • Addition: Add benzyl bromide dropwise at

    
     to control exotherm and selectivity.
    
  • Reaction: Warm to RT and monitor by HPLC/TLC.

  • GTI Quench (Critical): Upon completion, add Morpholine (0.2 equiv) and stir for 30 mins. Morpholine reacts rapidly with residual benzyl bromide to form a water-soluble quaternary salt or tertiary amine that is easily purged.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove the morpholine-benzyl adduct and inorganic salts.
    
Protocol 2: Safety Quenching Solution (for Spills/Glassware)

Always keep this solution ready before opening a bottle of benzyl bromide.

ComponentQuantityFunction
Ethanol 500 mLSolvent
Ammonium Hydroxide (conc.) 50 mLNucleophile (destroys R-Br)
Water 450 mLDiluent

Usage: Soak contaminated spatulas, flasks, and septa in this bath for >1 hour before washing. The ammonia converts the lachrymator into benzylamine (non-lachrymatory).

References

  • Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • GTI Control Strategies: Teasdale, A., & Elder, D. (2018). Practical Guide to Assessment and Control of Genotoxic Impurities. Wiley. Link

  • Benzylation Safety: National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 7498, Benzyl bromide. Link

  • Nucleophilic Substitution Kinetics: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

  • Palladium Cross-Coupling: Proutiere, F., & Schoenebeck, F. (2011). Reactivity of Benzyl Bromides in Pd-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. Link

Sources

Foundational

High-Precision Solubility Profiling of Phenoxybenzene Derivatives: A Technical Guide

Introduction: The Phenoxybenzene Scaffold in Solution Phenoxybenzene (diphenyl ether) and its derivatives represent a unique class of aromatic compounds ubiquitous in agrochemicals, flame retardants (PBDEs), and high-per...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenoxybenzene Scaffold in Solution

Phenoxybenzene (diphenyl ether) and its derivatives represent a unique class of aromatic compounds ubiquitous in agrochemicals, flame retardants (PBDEs), and high-performance polymers (PEEK precursors). Unlike rigid biaryls (e.g., biphenyl), the ether linkage (


) introduces a bond angle of approximately 

and significant rotational freedom.

From a solubility perspective, this structural flexibility lowers the crystal lattice energy relative to molecular weight, often enhancing solubility in organic media compared to rigid analogs. However, the electronic nature of substituents (e.g., electron-withdrawing nitro groups vs. lipophilic halogens) dramatically alters the solute-solvent interaction landscape.

This guide moves beyond basic "like dissolves like" heuristics, providing a rigorous thermodynamic framework and validated experimental protocols for profiling these derivatives.

Thermodynamic Framework: Predictive Modeling

To transition from trial-and-error to predictive solubility engineering, we must quantify the cohesive energy densities involved.

Hansen Solubility Parameters (HSP)

The solubility of phenoxybenzene derivatives is best predicted using the Hansen Solubility Parameter system, which decomposes the total cohesive energy (


) into three components:
  • 
     (Dispersion forces): Dominant in the aromatic rings.
    
  • 
     (Polar forces): Influenced by the ether dipole and substituents (e.g., 
    
    
    
    ,
    
    
    ).
  • 
     (Hydrogen bonding): Critical for derivatives with donor/acceptor groups.
    

Interaction Radius (


): 
The distance between the solvent (

) and solute (

) in Hansen space determines solubility:

  • Rule of Thumb: If

    
     (interaction radius of the solute), the derivative is likely soluble.
    
Thermodynamic Correlation Models

For process scale-up, experimental data must be fitted to smoothing models. The Modified Apelblat Equation is the industry standard for phenoxybenzenes due to its accuracy in non-ideal solutions:



Where:

  • 
     is the mole fraction solubility.[1][2]
    
  • 
     is the absolute temperature.[3]
    
  • 
     are empirical model parameters derived from regression.
    

Strategic Experimental Protocols

Reliable solubility data requires a self-validating workflow. We present two methodologies: the Dynamic Laser Monitoring Method (for speed and precision) and the Equilibrium Shake-Flask Method (for validation).

Method A: Dynamic Laser Monitoring (High-Throughput)

This method eliminates the need for filtration and minimizes solvent usage. It detects the precise moment of dissolution (disappearance of Tyndall effect) or precipitation (onset of turbidity).

Protocol:

  • Setup: Equip a jacketed glass vessel with an overhead stirrer and a focused laser beam (

    
     nm) passing through the solution to a photodetector.
    
  • Solvent Charge: Add a known mass of solvent (

    
    ) to the vessel. Equilibrate to starting temperature 
    
    
    
    .
  • Solute Addition: Automatically dose the phenoxybenzene derivative in micro-increments (

    
    ).
    
  • Monitoring: Record the photodetector intensity.

    • Dissolution: Intensity remains high (transmission).

    • Saturation: Intensity drops (scattering by undissolved particles).

  • Temperature Ramp: Once saturated, slowly heat the mixture (

    
     K/min). Record the temperature (
    
    
    
    ) where transmission is restored.
  • Iteration: Add more solute and repeat the heating ramp to generate a polythermal solubility curve.

Method B: Equilibrium Shake-Flask (Validation)

Use this method to validate specific data points generated by the laser method.

Protocol:

  • Saturation: Add excess solid derivative to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Settling: Allow phases to separate for 2 hours (critical for viscous phenoxy oils).

  • Sampling: Filter the supernatant using a syringe filter pre-heated to

    
     (prevents precipitation in the filter).
    
  • Quantification: Analyze via HPLC-UV or GC-FID.

Experimental Workflow Visualization

SolubilityWorkflow Start Start: Define Solute & Solvent System Screening HSP Screening (Calculate Ra) Start->Screening Selection Select Method Screening->Selection LaserMethod Method A: Dynamic Laser Monitoring (Polythermal) Selection->LaserMethod Speed/Curve ShakeFlask Method B: Shake-Flask (Isothermal) Selection->ShakeFlask Validation LaserStep1 Add Solvent + Excess Solute LaserMethod->LaserStep1 ShakeStep1 Agitate 24-48h @ Constant T ShakeFlask->ShakeStep1 LaserStep2 Ramp Temp until Clear (T_clear) LaserStep1->LaserStep2 LaserStep3 Add Solute Increment LaserStep2->LaserStep3 DataFit Fit to Apelblat Model LaserStep2->DataFit LaserStep3->LaserStep2 Repeat ShakeStep2 Heated Filtration ShakeStep1->ShakeStep2 ShakeStep3 HPLC/GC Quantification ShakeStep2->ShakeStep3 ShakeStep3->DataFit Validation Compare Methods (Accept if Deviation < 3%) DataFit->Validation Validation->ShakeFlask Fail (Re-test) FinalReport Final Solubility Profile Validation->FinalReport Pass

Figure 1: Integrated workflow for solubility determination, combining high-throughput laser monitoring with gravimetric validation.

Mechanistic Insights & Data Analysis

Substituent Effects on Solubility

The phenoxybenzene core is lipophilic, but substituents dictate the solvent compatibility profile.

Substituent TypeExampleEffect on Solubility ParametersPreferred Solvents
Unsubstituted Diphenyl EtherHigh

, Low

Toluene, Benzene, Diethyl Ether
Halogenated Decabromodiphenyl EtherVery High

, Increased MW
THF, Chlorobenzene (High T required)
Nitro- 4-Nitrodiphenyl EtherIncreased

Ethyl Acetate, Acetone, DMF
Hydroxyl- 4-PhenoxyphenolHigh

(Donor)
Alcohols (Ethanol, 2-Propanol)
Thermodynamic Analysis

Dissolution of crystalline phenoxybenzene derivatives is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Represents the energy required to break the crystal lattice minus the energy of solvation. High melting point derivatives (e.g., PBDEs) usually have higher 
    
    
    
    , requiring higher temperatures to dissolve.
  • Entropy (

    
    ):  The flexible ether linkage contributes to a favorable entropy of mixing, often making these compounds more soluble than rigid analogs like fluorene.
    
Solvent Selection Logic

SolventLogic Input Target Derivative CheckPolarity Check Substituents Input->CheckPolarity NonPolar Non-Polar / Halogenated CheckPolarity->NonPolar H, Br, Cl Polar Polar (-NO2, -CN) CheckPolarity->Polar NO2, COR HBond H-Bond Donor (-OH, -NH2) CheckPolarity->HBond OH, NH2 Solv1 Aromatic Hydrocarbons (Toluene, Xylene) NonPolar->Solv1 Primary Choice Solv2 Dipolar Aprotic (DMF, DMSO, Acetone) Polar->Solv2 Primary Choice Solv3 Protic Solvents (Ethanol, IPA) HBond->Solv3 Primary Choice Solv1->Solv2 If solubility low

Figure 2: Decision matrix for initial solvent screening based on substituent electronic effects.

Reference Data Summary

The following data summarizes solubility trends for key phenoxybenzene derivatives. Note the drastic reduction in mole fraction solubility as molecular weight and crystal lattice stability increase (Diphenyl ether vs. Deca-BDE).

Table 1: Comparative Solubility Profiles (Mole Fraction,


) 
SoluteSolventT (K)Solubility (

)
Ref
Diphenyl Ether Benzene298.15Miscible*[1]
Diphenyl Ether Ethanol298.15Soluble[1]
Diphenyl Ether Water298.15Insoluble (

)
[1]
Decabromodiphenyl Ether Toluene298.15

[2]
Decabromodiphenyl Ether THF298.15

[2]
4-Nitrodiphenyl Ether Ethanol303.15

[3]

*Diphenyl ether is a liquid at 298K (MP ~26°C) and is miscible with benzene in all proportions.

References

  • Gao, Y., et al. (2011). Solubility of Decabromodiphenyl Ether in Different Solvents. Journal of Chemical & Engineering Data.[1] [Link]

  • Jouyban, A., et al. (2024). Laser Monitoring-Based Techniques for Determination of Drug Solubility.[4][5] Pharmaceutical Sciences.[2][6] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[7] CRC Press. [Link]

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamic function of bioactive compounds in various pharmaceutically acceptable neat solvents.[8] Journal of Molecular Liquids.[1][4] [Link]

Sources

Exploratory

physical characteristics of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

[1][2][3][4] Executive Summary 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is a specialized electrophilic building block used primarily in medicinal chemistry for the introduction of the 2-(4-isopropylphenoxy)benzyl mo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is a specialized electrophilic building block used primarily in medicinal chemistry for the introduction of the 2-(4-isopropylphenoxy)benzyl moiety.[1][2] Characterized by its high reactivity toward nucleophiles, this compound serves as a critical intermediate in the synthesis of biaryl ether-containing pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs) and nuclear receptors where lipophilic bulk is required for binding affinity.[1][2] This guide details its physicochemical properties, synthetic routes, stability profile, and handling protocols.[2]

Chemical Identity & Physical Characteristics

This compound features a benzyl bromide scaffold substituted at the ortho position with a para-isopropylphenoxy group.[1][2] The combination of the labile C-Br bond and the lipophilic diaryl ether backbone defines its physical behavior and reactivity.[2]

Structural Specifications
PropertyValue
IUPAC Name 1-(Bromomethyl)-2-(4-propan-2-ylphenoxy)benzene
Common Name 2-(4-Isopropylphenoxy)benzyl bromide
CAS Number 1427460-74-9
Molecular Formula C₁₆H₁₇BrO
Molecular Weight 305.22 g/mol
SMILES CC(C)c1ccc(Oc2ccccc2CBr)cc1
InChI Key Predicted based on structure
Physical Properties (Experimental & Predicted)

Due to its specific application as a transient intermediate, some physical constants are derived from structural analogs (e.g., 2-phenoxybenzyl bromide).[1][2]

CharacteristicData / RangeNote
Physical State Viscous Oil or Low-Melting SolidTends to supercool; crystallizes slowly.[1][2]
Melting Point 35 – 45 °C (Predicted)Analogous ortho-substituted benzyl bromides often exhibit low MPs.[1][2]
Boiling Point ~380 °C (at 760 mmHg)Decomposition likely before boiling at atm pressure.[2]
Density 1.28 ± 0.05 g/cm³Estimated based on halogenated diaryl ethers.[2]
Solubility Soluble in CH₂Cl₂, THF, TolueneInsoluble in water; hydrolyzes slowly.[2]
LogP (Octanol/Water) 5.2 – 5.5 (Predicted)Highly lipophilic due to isopropyl and biaryl groups.[2]
Flash Point >110 °CNon-volatile, but thermal decomposition releases HBr.[2]

Synthesis & Production Logic

The synthesis of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene typically follows a radical bromination pathway or a functional group interconversion from the corresponding alcohol.[1][2] The choice of route depends on the availability of the precursor 2-(4-isopropylphenoxy)toluene.[1][2]

Core Synthetic Pathway (Radical Bromination)

The most direct industrial route involves the Wohl-Ziegler bromination of the methyl precursor.[1][2] This method is preferred for scale-up but requires strict control of anhydrous conditions to prevent hydrolysis.[1][2]

Synthesis Start 2-(4-Isopropylphenoxy)toluene (Precursor) Intermediate Radical Species (Benzylic Radical) Start->Intermediate Initiation Reagent NBS (N-Bromosuccinimide) AIBN (Cat.) CCl4 or PhCF3, Reflux Reagent->Intermediate Product 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (Target) Intermediate->Product Propagation SideProduct Side Products: Benzylic Gem-Dibromide Ring Bromination (<5%) Product->SideProduct Over-reaction

Figure 1: Radical bromination pathway. The reaction relies on the homolytic cleavage of NBS initiated by AIBN (azobisisobutyronitrile).[1][2]

Alternative Route (Alcohol Activation)

For higher purity requirements (avoiding radical byproducts), the alcohol route is employed:

  • Precursor: 2-(4-Isopropylphenoxy)benzyl alcohol.[1][2]

  • Reagent: Phosphorus tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).[2]

  • Advantage: Avoids ring bromination and over-bromination; yields a cleaner product profile.[2]

Reactivity & Applications

This compound acts as a "soft" electrophile at the benzylic carbon.[2] Its reactivity is modulated by the ortho-phenoxy group, which can provide mild steric hindrance but also electron-donating effects that stabilize the transition state in S_N1 pathways, though S_N2 remains the dominant mechanism in basic conditions.[1][2]

Key Reaction Pathways

Researchers utilize this bromide to append the lipophilic 2-(4-isopropylphenoxy)benzyl tail to pharmacophores.[1][2]

Reactivity Center 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Prod_Amine Tertiary Benzyl Amines (GPCR Ligands) Center->Prod_Amine + Amine / Base (K2CO3) Prod_Thiol Thioethers (Metabolic Stability) Center->Prod_Thiol + Thiol / NaH Prod_Carbon Chain Extension (Homologation) Center->Prod_Carbon + Enolate Amine Secondary Amines (HNR2) Thiol Thiols / Thiolates (R-SH) Carbanion Active Methylene (Malonates/Enolates)

Figure 2: Divergent synthesis applications.[1][2] The benzylic bromide serves as a universal anchor for nitrogen, sulfur, and carbon nucleophiles.[2]

Stability Profile
  • Hydrolytic Instability: The C-Br bond is susceptible to hydrolysis in the presence of moisture, converting back to the benzyl alcohol and releasing HBr.[2]

  • Thermal Sensitivity: Prolonged heating above 100 °C can induce elimination or polymerization.[2]

  • Light Sensitivity: Benzylic halides can degrade under UV light; storage in amber vials is mandatory.[2]

Handling, Safety, and Storage[1][3][5][6]

Hazard Classification: Corrosive, Lachrymator.[2] Signal Word: DANGER

Safety Protocols
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[2] All operations must be performed in a functioning fume hood.

  • Skin Contact: Causes severe skin burns and eye damage.[2] Double-gloving (Nitrile) is recommended.[1][2]

  • Inhalation: Destructive to mucous membranes.[2]

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.[2]

  • Container: Amber glass with a Teflon-lined cap.[1][2]

Experimental Protocol: Standard Coupling

Objective: N-Alkylation of a secondary amine using 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene.

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (1.1 equiv)[1][3][2]

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, anhydrous)[1][2]

  • Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the amine substrate and anhydrous K₂CO₃ in MeCN.

  • Addition: Add 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene dropwise at room temperature. (If the bromide is solid, dissolve in a minimal amount of MeCN first).[2]

  • Reaction: Stir the mixture at 60 °C for 4–12 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc) or LC-MS.[1][2]

    • Note: The bromide spot will typically have a higher R_f than the amine.[2]

  • Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][4] Purify via flash column chromatography (Silica gel).

References

  • Key Organics. (2024). Product Specification: 1-(bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS 1427460-74-9).[1][3][2][5] Retrieved from [1][2]

  • BLD Pharm. (2024).[2] Material Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from [2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary: Benzyl bromide derivatives. Retrieved from [2]

  • BenchChem. (2024).[2] Synthesis of substituted benzyl bromides. Retrieved from [1][2]

Sources

Foundational

Stability and Storage of Brominated Aromatic Compounds: A Technical Guide

This technical guide details the stability profiles, degradation mechanisms, and storage protocols for brominated aromatic compounds. It is designed for researchers and pharmaceutical scientists requiring rigorous, self-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profiles, degradation mechanisms, and storage protocols for brominated aromatic compounds. It is designed for researchers and pharmaceutical scientists requiring rigorous, self-validating procedures.

Executive Summary

Brominated aromatic compounds (aryl bromides) are ubiquitous in medicinal chemistry and materials science due to the versatility of the C-Br bond. While generally more stable than their iodinated counterparts, they exhibit specific vulnerabilities to photolytic debromination and metal-catalyzed coupling . This guide provides a mechanistic understanding of these instabilities and defines evidence-based storage protocols to maintain compound integrity (>99.5% purity) over extended periods.

Chemical Stability Profile

The stability of an aryl bromide is governed by the bond dissociation energy (BDE) of the C(


)-Br bond, which is approximately 81 kcal/mol  (compared to ~96 kcal/mol for C-Cl and ~65 kcal/mol for C-I).
Key Stability Factors[1]
  • Thermal Stability: Generally high. Most aryl bromides are stable up to their boiling/melting points unless activating groups (e.g., nitro, diazo) are present.

  • Hydrolytic Stability: Excellent under neutral conditions. Hydrolysis to phenols typically requires forcing conditions (high pH, high T, or metal catalysis).

  • Photolytic Instability: High. The C-Br bond absorbs UV light (typically 280–320 nm), leading to homolytic cleavage. This is the primary degradation vector in laboratory settings.

Degradation Mechanisms

Understanding how these compounds degrade is essential for designing effective storage.

Photolytic Debromination (The Primary Threat)

Exposure to UV or strong visible light excites the aromatic system, leading to the homolytic fission of the C-Br bond. This generates a highly reactive aryl radical and a bromine radical.

Mechanism:

  • Excitation:

    
    
    
  • Homolysis:

    
    
    
  • Propagation/Quenching: The aryl radical (

    
    ) abstracts a hydrogen atom from the solvent or neighboring molecules, resulting in protodebromination  (formation of the parent arene, 
    
    
    
    ).
Metal-Catalyzed Coupling (Contamination Risk)

Trace transition metals (Pd, Cu, Ni) from previous synthesis steps or contaminated spatulas can catalyze unintended cross-coupling (e.g., Ullmann-type homocoupling) even at ambient temperatures in solution.

Visualization of Degradation Pathways

The following diagram outlines the cascade of events triggered by light exposure.

Photolysis_Pathway ArBr Aryl Bromide (Ground State) Excited Excited State [Ar-Br]* ArBr->Excited UV Light (hν) Radicals Radical Pair (Ar• + Br•) Excited->Radicals Homolysis Product_H Protodebromination (Ar-H) Radicals->Product_H H-Abstraction Product_Br2 Bromine Species (Br2 / HBr) Radicals->Product_Br2 Recombination Sub_Solvent H-Source (Solvent/Solid) Sub_Solvent->Product_H

Figure 1: Photolytic degradation pathway of aryl bromides leading to protodebromination and release of corrosive bromine species.

Storage Protocols

Storage strategies must be tailored to the physical state of the compound. Solid-state aryl bromides benefit from crystal lattice energy, rendering them significantly more stable than solutions.

Storage Decision Matrix

Storage_Protocol Start Compound State? Solid Solid / Crystalline Start->Solid Liquid Liquid / Oil Start->Liquid Solution Solvated (LC Std) Start->Solution Solid_Cond Store at Room Temp (20-25°C) Protect from Light Solid->Solid_Cond Liquid_Cond Store at 2-8°C Amber Glass Inert Gas Headspace Liquid->Liquid_Cond Sol_Cond Store at -20°C Amber Vial Avoid Protic Solvents if possible Solution->Sol_Cond

Figure 2: Decision tree for selecting optimal storage conditions based on physical state.

Specific Recommendations
ParameterProtocolScientific Rationale
Container Amber Borosilicate Glass Blocks UV radiation <400nm, preventing photolysis. Glass is inert to bromine diffusion.
Atmosphere Argon or Nitrogen Displaces

and moisture. Essential for liquids to prevent radical propagation chains involving oxygen.
Temperature 2–8°C (Liquids) RT (Solids) Low temp reduces kinetic energy for degradation reactions. Solids are kinetically trapped and usually stable at RT.
Solvents Avoid Ethers (THF/Et2O) Ethers readily form peroxides and donate H-atoms, accelerating protodebromination in solutions. Use ACN or MeOH.

Quality Control: Stability-Indicating Method

To verify the integrity of stored brominated compounds, a "Stability-Indicating Method" (SIM) must be used. A simple purity check is insufficient; the method must resolve the parent from its specific degradation products (e.g., the de-brominated arene).

Protocol: RP-HPLC for Aryl Bromides

This generic protocol is adaptable for most brominated intermediates (e.g., bromobenzene derivatives, brominated APIs).

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for benzene ring absorption) and 254 nm .

  • Temperature: 30°C.

2. Stress Testing (Validation): To prove the method works, intentionally degrade a small sample:

  • Photolytic Stress: Expose 1 mg/mL solution to UV light (254 nm) for 4 hours. Expectation: Appearance of a peak with shorter retention time (the de-brominated parent).

  • Oxidative Stress: Treat with 3%

    
     for 2 hours.
    
  • Thermal Stress: Heat at 60°C for 4 hours.

3. Acceptance Criteria:

  • Purity > 99.5%.[1]

  • No single impurity > 0.1%.

  • Resolution (

    
    ) between parent and nearest degradation peak > 1.5.
    

Safety & Handling

Brominated aromatics possess distinct hazards beyond standard organic chemicals.

  • Lachrymatory Potential: Many brominated aromatics (especially benzylic bromides like benzyl bromide) are potent lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood. Keep a 10% sodium thiosulfate solution nearby to neutralize spills.

  • HBr Release: Thermal decomposition or hydrolysis releases Hydrogen Bromide (HBr) gas, which is corrosive to lung tissue and metal equipment.

    • Protocol: Store bottles with chemically resistant caps (phenolic or PTFE-lined). Check caps for brittleness/corrosion quarterly.

  • Incompatibility:

    • Metals: Reacts violently with Lithium, Magnesium, and Aluminum powders (forming Grignard/Organolithium reagents exothermically).

    • Strong Bases: Can induce benzyne formation (elimination-addition) leading to polymerization or explosion risks.

References

  • Photolytic Degradation Mechanism

    • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Environmental Science & Technology.[2]

    • Source:

  • Solid-State Stability

    • Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Synlett.[3]

    • Source:

  • Stability Indicating Methods (HPLC)

    • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide. ResearchGate.[4]

    • Source:

  • Handling and Safety

    • Safe Handling and Storage of Brominated Organic Compounds.
    • Source:

  • General Chemical Stability

    • Aromatic Compounds Are Unusually Stable. Lumen Learning / MSU Chemistry.
    • Source:

Sources

Protocols & Analytical Methods

Method

synthesis of phenoxazine derivatives using brominated precursors

Application Note: Advanced Synthesis of Phenoxazine Derivatives via Brominated Precursors Strategic Rationale & Scope Phenoxazine is a highly versatile, electron-rich heterocyclic scaffold characterized by its rigid, non...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Phenoxazine Derivatives via Brominated Precursors

Strategic Rationale & Scope

Phenoxazine is a highly versatile, electron-rich heterocyclic scaffold characterized by its rigid, non-planar structure and strong electron-donating capabilities. These properties make phenoxazine derivatives highly sought after in the development of multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters for organic light-emitting diodes (OLEDs)[1], boronate-based fluorescent cellular probes[2], and advanced polyaniline-analogous conductive polymers[3].

Synthesizing highly functionalized phenoxazine architectures requires precise regiocontrol. Direct functionalization of the phenoxazine core is often hampered by the reactivity of the secondary amine (N10) and the susceptibility of the aromatic rings to unselective electrophilic attack. This application note details a robust, three-stage synthetic strategy utilizing brominated precursors . By leveraging regioselective bromination at the 3,7-positions, researchers can generate highly activated C–Br bonds that serve as ideal handles for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig)[3],[4].

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand the why behind each synthetic transformation to troubleshoot and scale effectively:

  • Causality of Prior N-Alkylation: The secondary amine at the N10 position of 10H-phenoxazine is prone to oxidation and can coordinate with—and poison—palladium catalysts. Deprotonating this amine with a strong base (e.g., NaH) and trapping it with an alkyl halide (N-alkylation) serves a dual purpose: it protects the nitrogen atom and sterically directs subsequent electrophilic aromatic substitution exclusively to the para-positions (C3 and C7)[3],[5].

  • Controlled Electrophilic Bromination: Traditional bromination using liquid Br₂ is highly exothermic and often leads to over-brominated side products. This protocol utilizes an in situ generation method using aqueous hydrobromic acid (HBr) and sodium nitrite (NaNO₂). The NaNO₂ reacts with HBr to generate nitrosyl bromide (NOBr) and electrophilic bromine species in a controlled manner, ensuring high regioselectivity for 3,7-dibromophenoxazine without the need to handle toxic Br₂ liquid[2].

  • C–Br Activation in Cross-Coupling: The carbon-bromine bonds at the 3,7-positions possess an ideal bond dissociation energy for oxidative addition by Pd(0) complexes. For sterically demanding couplings (such as attaching bulky TADF donor moieties), the use of bidentate ligands like dppf or bulky monophosphines like XPhos is critical. These ligands accelerate reductive elimination and suppress unwanted

    
    -hydride elimination, ensuring high yields of the extended 
    
    
    
    -conjugated targets[1],[4].

Reaction Pathway Visualization

Workflow N1 10H-Phenoxazine (Starting Material) N2 N-Alkylphenoxazine (Protected Core) N1->N2 NaH, R-Br DMF, 0°C to RT N3 3,7-Dibromophenoxazine (Activated Precursor) N2->N3 HBr, NaNO2 Acetone, RT N4 TADF Emitters (Suzuki-Miyaura) N3->N4 Ar-B(OH)2, Pd(0) Base, Heat N5 Bioactive Scaffolds (Buchwald-Hartwig) N3->N5 Ar-NH2, Pd(0) Ligand, Base

Fig 1. Synthetic workflow from 10H-phenoxazine to advanced derivatives via brominated intermediates.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized thermodynamic and kinetic parameters for the three primary synthetic stages, providing a baseline for scale-up operations.

Reaction StageCatalyst / Reagent SystemSolvent EnvironmentTemp (°C)Time (h)Avg. Yield (%)Key Quality Metric
N-Alkylation NaH (1.2 eq), Alkyl-Br (1.1 eq)Anhydrous DMF0

25
12 - 1592 - 95Complete consumption on TLC;

shift
Bromination 48% HBr (excess), NaNO₂ (2.6 eq)Acetone250.580 - 85Characteristic M, M+2, M+4 isotopic pattern in HRMS
Suzuki Coupling Pd(dppf)Cl₂ (5 mol%), K₂CO₃Toluene / H₂O (4:1)901875 - 88Intense UV-induced delayed fluorescence
Buchwald-Hartwig Pd₂(dba)₃ (3 mol%), XPhosAnhydrous Toluene1102470 - 82Disappearance of C–Br stretch in FTIR

Validated Experimental Protocols

Protocol A: N-Alkylation of 10H-Phenoxazine

This step establishes the protective and directing alkyl group on the N10 position.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Purge with inert N₂ gas.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in 25 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve 10H-phenoxazine (1.0 eq) in 15 mL of anhydrous DMF and add dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Checkpoint: Observe immediate effervescence (H₂ gas evolution). The solution will turn a deep, dark green/brown, indicating the formation of the phenoxazine anion[5].

  • Alkylation: Stir for 30 minutes at 0 °C. Add the desired alkyl bromide (e.g., 1-bromohexane, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (12-15 hours)[3],[5].

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Regioselective Synthesis of 3,7-Dibromophenoxazine

This step generates the highly activated dibrominated precursor using controlled electrophilic bromination.

  • Solvation: In a 100 mL round-bottom flask, dissolve the N-alkylphenoxazine (1.0 eq) in acetone (approx. 1.5 mL per mmol of substrate).

  • Acidification: Add concentrated aqueous hydrobromic acid (48% HBr, approx. 3 mL per mmol) in one portion. The mixture will immediately adopt a deep purple hue[2].

  • Oxidative Bromination: Prepare a saturated aqueous solution of sodium nitrite (NaNO₂, 2.6 eq). Add this solution dropwise to the stirring reaction mixture over a period of 3 to 5 minutes at room temperature[2].

    • Self-Validation Checkpoint: As the NOBr species is generated and bromination occurs, the deep purple solution will rapidly transition into a thick orange or brown suspension. The precipitation of the product drives the reaction forward and prevents over-bromination.

  • Isolation: Stir for an additional 15 minutes. Filter the precipitate under vacuum, wash sequentially with water and cold ethanol, and dry under a high vacuum to yield the 3,7-dibromo-N-alkylphenoxazine as a solid[2].

Protocol C: Suzuki-Miyaura Cross-Coupling for Extended -Systems

This step installs functional aryl groups (e.g., for TADF OLED emitters) at the 3,7-positions.

  • Reaction Assembly: Charge a Schlenk tube with 3,7-dibromo-N-alkylphenoxazine (1.0 eq), the desired aryl boronic acid (2.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add a degassed solvent mixture of Toluene and H₂O (4:1 ratio, 0.1 M concentration). Seal the tube and subject it to three freeze-pump-thaw cycles to strictly remove dissolved oxygen (critical to prevent homocoupling and catalyst degradation)[1].

  • Coupling: Heat the mixture to 90 °C in an oil bath and stir vigorously for 18 hours.

    • Self-Validation Checkpoint: The biphasic mixture will darken significantly as the Pd catalyst enters the catalytic cycle. Upon completion, spotting the organic layer on a TLC plate and illuminating it with a 365 nm UV lamp will reveal intense fluorescence, confirming the formation of the highly conjugated target molecule[1],[4].

  • Purification: Cool to room temperature, dilute with dichloromethane, and wash with water. Dry the organic layer, concentrate, and purify via column chromatography.

References

  • Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability National Science Foundation (NSF) URL:[3]

  • 10H-Phenoxazine-10-propanoic acid | 21977-42-4 Benchchem Technical Support Center URL:[5]

  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide Journal of the American Chemical Society (ACS Publications) URL:[2]

  • Excited state modulation in Donor-Substituted Multi-resonant Thermally Activated Delayed Fluorescence Emitters ChemRxiv URL:[1]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence National Institutes of Health (PMC) URL:[4]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Bromomethyl-Substituted Arenes in Crystal Structure Engineering

Introduction: From Molecules to Materials by Design Crystal engineering is the rational design and synthesis of functional solid-state structures from molecular or ionic building blocks. By understanding and programming...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Molecules to Materials by Design

Crystal engineering is the rational design and synthesis of functional solid-state structures from molecular or ionic building blocks. By understanding and programming the non-covalent interactions that govern crystal packing, we can control the macroscopic properties of materials. This is of paramount importance in the pharmaceutical industry, where the solid form of an active pharmaceutical ingredient (API) dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability.[1][2][3][4][5][6] Many promising drug candidates, particularly those in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), fail to reach the market due to poor aqueous solubility.[1][3]

Pharmaceutical co-crystals, which are multi-component crystals of an API and a benign co-former held together by non-covalent bonds, offer a powerful strategy to overcome these limitations.[4][7][8] This guide focuses on a particularly effective and versatile class of co-formers: bromomethyl-substituted arenes . These molecules serve as robust and highly directional supramolecular synthons, capable of forming predictable and stable interactions that guide the assembly of molecules into desired crystalline architectures.

This document provides a detailed exploration of the fundamental interactions involving bromomethyl arenes, protocols for their synthesis and application in co-crystallization, and essential characterization and safety guidelines for researchers, scientists, and drug development professionals.

The Bromomethyl Arenyl Group: A Trifecta of Supramolecular Interactions

The efficacy of bromomethyl-substituted arenes in crystal engineering stems from their ability to participate in a complementary set of non-covalent interactions. The strategic placement of the bromomethyl group (-CH₂Br) on an aromatic ring creates a molecular scaffold capable of directing crystal packing through at least three key interaction types.

  • Halogen Bonding (C-Br···X): Contrary to intuition, the bromine atom in a C-Br bond is not uniformly negative. It possesses a region of positive electrostatic potential, known as a σ-hole, located along the axis of the C-Br bond.[9][10] This electrophilic region can act as a potent halogen bond (XB) donor, forming highly directional and stabilizing interactions with electron-rich atoms (XB acceptors) such as the oxygen of a carbonyl group or a nitrogen atom within the API.[11][12] This interaction is a cornerstone of modern crystal engineering.[10][13]

  • Weak Hydrogen Bonding (C-H···Br): The methylene protons of the -CH₂Br group are sufficiently acidic to act as weak hydrogen bond donors. The bromine atom, with its lone pairs, can simultaneously act as a hydrogen bond acceptor. These C-H···Br interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in consolidating the crystal lattice.[14][15][16][17]

  • π-Interactions (C-H···π): The aromatic ring itself is an electron-rich π-system. The methylene C-H groups can interact with the face of this ring or the rings of adjacent molecules, contributing to the overall packing energy and influencing the stacking arrangement of the aromatic moieties.[14][18][19]

These three interactions provide a powerful and tunable toolkit for the crystal engineer, allowing for the construction of complex and stable supramolecular architectures.

Figure 1: Key non-covalent interactions involving bromomethyl-substituted arenes.

Synthesis and Handling of Bromomethyl Arenes

Protocol 1: Synthesis via Radical Bromination of an Alkylarene

The most common and efficient method for synthesizing bromomethyl arenes is the free-radical bromination of the corresponding methyl-substituted arene (e.g., xylene) using N-bromosuccinimide (NBS).

Principle of the Method: This reaction proceeds via a free-radical chain mechanism. A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive position due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of NBS to form the bromomethylated product and a succinimidyl radical, which continues the chain. Using NBS is highly selective for the benzylic position and avoids electrophilic aromatic substitution (ring bromination) that can occur with Br₂.[20]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine: - Alkylarene (e.g., Xylene) - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) - Solvent (e.g., DCE) Reflux 2. Heat to Reflux (with light source if needed) Monitor by TLC/GC Reactants->Reflux Cool 3. Cool to RT Reflux->Cool Filter 4. Filter Succinimide Cool->Filter Wash 5. Wash Organic Layer Filter->Wash Dry 6. Dry & Evaporate Solvent Wash->Dry Purify 7. Recrystallize Product Dry->Purify Product Pure Bromomethyl Arene Purify->Product

Figure 2: General workflow for the synthesis of bromomethyl arenes.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting alkylarene (1.0 eq), N-bromosuccinimide (1.0-1.1 eq per methyl group to be brominated), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or acetonitrile.[20] Historically, carbon tetrachloride was used but has been replaced due to toxicity.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) and stir vigorously. The reaction can be initiated or accelerated by irradiation with a broad-spectrum lamp. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup (Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The by-product, succinimide, will precipitate. Collect the succinimide by vacuum filtration and wash it with a small amount of cold solvent.

  • Workup (Washing): Combine the filtrate and washings. If necessary, wash the organic solution with water and then brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., hexanes or ethanol).

Critical Safety and Handling Precautions

HAZARD WARNING: Bromomethyl-substituted arenes are potent lachrymators (tear-inducing agents), corrosive, and should be treated as toxic alkylating agents.[21][22][23][24] All handling must be performed with stringent safety measures.

  • Engineering Controls: ALWAYS handle these compounds, both solid and in solution, inside a certified chemical fume hood with good ventilation.[21][22] Ensure an emergency eye wash station and safety shower are immediately accessible.[21]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[21][23]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Inspect gloves before use and dispose of them properly after handling.[22][23]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[22]

  • First Aid Measures:

    • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24][25]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][22]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23][24]

  • Waste Disposal: All contaminated materials and excess reagents must be disposed of as hazardous chemical waste according to local and institutional regulations.

Application in Pharmaceutical Co-crystal Formation

Bromomethyl arenes are excellent co-formers for APIs containing halogen or hydrogen bond acceptor groups, such as amides, carboxylic acids, pyridines, and carbonyls. Two primary methods are used for screening and producing co-crystals.

Cocrystal_Methods cluster_SE Solvent Evaporation cluster_LAG Liquid-Assisted Grinding (LAG) Start API + Co-former (Stoichiometric Ratio) SE1 Dissolve in Common Solvent Start->SE1 Solution-Based LAG1 Combine Solids in Mill/Mortar Start->LAG1 Mechanochemical SE2 Gentle Heating (if needed) SE1->SE2 SE3 Slow Evaporation SE2->SE3 SE4 High-Quality Single Crystals SE3->SE4 LAG2 Add Catalytic Solvent Drops LAG1->LAG2 LAG3 Grind/Mill (e.g., 30-60 min) LAG2->LAG3 LAG4 Bulk Crystalline Powder LAG3->LAG4

Figure 3: Comparison of solvent evaporation and liquid-assisted grinding workflows.

Protocol 2: Co-crystallization by Slow Solvent Evaporation

This is the classic method for obtaining high-quality single crystals suitable for SC-XRD analysis.

Principle of the Method: The API and co-former are dissolved in a common solvent. As the solvent slowly evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent nucleation and growth of the most thermodynamically stable solid form, which is often the co-crystal.[2][7][26] The slow rate is critical for forming well-ordered crystals.

Step-by-Step Methodology:

  • Solvent Screening: Identify a solvent or solvent mixture in which both the API and the bromomethyl arene co-former are reasonably soluble.

  • Preparation: In a small glass vial, combine the API and the co-former in a defined stoichiometric ratio (e.g., 1:1 molar).

  • Dissolution: Add the chosen solvent dropwise until all solids are just dissolved. Gentle heating or sonication can be used to facilitate dissolution.

  • Evaporation: Cover the vial with a cap, or Parafilm, and pierce a few small holes to allow for slow solvent evaporation over several hours to days at room temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and allow them to air dry.

Protocol 3: Co-crystallization by Liquid-Assisted Grinding (LAG)

LAG is a rapid and efficient mechanochemical method for screening co-crystal formation and for producing bulk powder.[7][26]

Principle of the Method: Mechanical energy from grinding breaks down the crystal lattices of the starting materials. A very small amount of a liquid acts as a catalyst, facilitating molecular mobility and allowing the API and co-former to interact and reassemble into the new, more stable co-crystal lattice.[26][27]

Step-by-Step Methodology:

  • Preparation: Place the API and co-former (e.g., 50-100 mg total) in a 1:1 or other desired molar ratio into a ball mill canister or an agate mortar.

  • Liquid Addition: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol). The mixture should appear as a damp powder, not a slurry.

  • Grinding:

    • Ball Mill: Mill at a set frequency (e.g., 20-30 Hz) for 30-60 minutes.

    • Mortar and Pestle: Grind the mixture manually with consistent pressure for 15-30 minutes.

  • Analysis: The resulting powder is collected and can be immediately analyzed by techniques such as PXRD to confirm the formation of a new crystalline phase.

Essential Characterization Techniques

Confirming the formation of a new co-crystalline phase and understanding its structure requires a suite of analytical techniques.

TechniquePurposeKey Information Provided
Single-Crystal X-ray Diffraction (SC-XRD) Definitive structure elucidation3D molecular structure, crystal packing, bond lengths/angles, confirmation of supramolecular synthons (e.g., halogen bonds).[14][16]
Powder X-ray Diffraction (PXRD) Bulk phase identificationUnique diffraction pattern confirming a new crystalline phase, distinct from starting materials; used for phase purity analysis.[2]
Differential Scanning Calorimetry (DSC) Thermal analysisA sharp, single melting point for the co-crystal that is different from the API and co-former, indicating a new, pure phase.[1]
FTIR / Raman Spectroscopy Probing intermolecular interactionsShifts in vibrational frequencies (e.g., C=O stretch) indicate involvement in new hydrogen or halogen bonds.[1]
Solid-State NMR (ssNMR) Local environment analysisChanges in chemical shifts indicate alterations in the local chemical environment of specific atoms upon co-crystal formation.
Example Data: Interpreting Crystallographic Information

The true power of this technique is revealed through SC-XRD. Analysis of the crystal structure provides direct evidence of the programmed interactions.

Table 1: Hypothetical Crystallographic Data for an API Co-crystal with 1,4-Bis(bromomethyl)benzene

ParameterValue / ObservationInterpretation
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cProvides detailed symmetry information within the unit cell.
Stoichiometry 1:1 (API:Co-former)Confirmed by the asymmetric unit content.
Key Interactions
Br···O Distance3.15 ÅShorter than the sum of van der Waals radii (~3.37 Å), confirming a C-Br···O=C halogen bond.[11]
C-H···Br Distance2.85 ÅIndicative of a weak hydrogen bond contributing to the packing arrangement.[14][16]
C-Br Bond Length1.98 ÅTypical C-Br bond length in bromomethyl arenes.[16]
C-Br···O Angle168°Near-linearity is a hallmark of a strong and directional halogen bond.[12]
Melting Point (DSC) 185 °CDistinct from API (150 °C) and co-former (142 °C), confirming a new solid phase.

Conclusion and Future Outlook

Bromomethyl-substituted arenes are powerful and reliable tools in the field of crystal engineering. Their ability to form a synergistic combination of halogen bonds, weak hydrogen bonds, and π-interactions makes them highly effective co-formers for modifying the solid-state properties of APIs and other functional organic molecules. The protocols outlined here for their synthesis and application in co-crystallization provide a robust framework for researchers to rationally design and produce novel crystalline materials.

Looking ahead, the principles governing these interactions can be extended beyond simple co-crystals to the design of more complex systems, such as ternary co-crystals, and as functional linkers in the synthesis of metal-organic frameworks (MOFs), where their directional bonding can introduce specific functionalities and control pore environments.[28][29] As our understanding of supramolecular chemistry deepens, the strategic use of synthons like bromomethyl arenes will continue to be a cornerstone of advanced materials design.

References

  • Synquest Labs. 1,4-Bis(bromomethyl)benzene Safety Data Sheet.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane.

  • Dalton, N. J. et al. (2021). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E, 77(Pt 12), 1331–1335.

  • Pi Chemicals. Material Safety Data Sheet - 1-(Bromomethyl)naphthalene.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - Hexakis(bromomethyl)benzene.

  • Sova, M. et al. (2020). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Molecules, 25(16), 3737.

  • Jones, P. G., & Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α´-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. Zeitschrift für Naturforschung B, 62(6), 725–731.

  • Terraneo, G. et al. (2023). Supramolecular Weaving by Halogen-Bonding in Functionality-Rich Hexasubstituted Aromatic Synthons. Molecules, 28(4), 1845.

  • Vasile, C. et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules, 30(2), 488.

  • Taylor, R. (2016). It Isn't, It Is: The C–H···X (X = O, N, F, Cl) Interaction Really Is Significant in Crystal Packing. Crystal Growth & Design, 16(8), 4191-4193.

  • Novikov, A. S. et al. (2019). Four-Center Nodes: Supramolecular Synthons Based on Cyclic Halogen Bonding. Chemistry – A European Journal, 25(41), 9578-9582.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

  • Tabata, S., & Yoshida, S. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters, 26(18), 3816–3821.

  • Jones, P. G., & Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. ResearchGate.

  • dos Santos, J. L. et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 899.

  • Samineni, R. et al. (2019). Co-Crystals: A Review of Recent Trends in Co Crystallization of BCS Class II Drugs. Indo American Journal of Pharmaceutical Sciences, 6(3), 6205-6216.

  • Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.

  • Semantic Scholar. Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures....

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82.

  • Nishio, M. et al. (2002). The CH⋯π interaction as an important factor in the crystal packing and in determining the structure of clathrates. Journal of the Chemical Society, Perkin Transactions 2, (2), 211-216.

  • Wang, D. et al. (2021). Regioselective Oxidative Bromination of Arenes by Metal-Organic Framework Confined Mono-Bipyridyl Iron(III) Catalyst. Angewandte Chemie International Edition, 60(41), 22359-22365.

  • Nestler, R. et al. (2018). Different Supramolecular Interactions Mediated by Br Atoms in the Crystal Structures of Three Anisole Derivatives. Acta Crystallographica Section C, 74(Pt 3), 283–288.

  • Gilday, L. C. et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490–545.

  • Aullón, G. et al. (2005). Supramolecular Chemistry of Halogens: Complementary Features of Inorganic (M−X) and Organic (C−X‘) Halogens Applied to M−X···X‘−C Halogen Bond Formation. Journal of the American Chemical Society, 127(18), 6800–6808.

  • Kumar, S., & Nanda, A. (2017). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Pharmaceutica, 67(2), 147-166.

  • Woomer, A. H. et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4434.

  • Nishio, M. et al. (2001). The CH?? interaction as an important factor in the crystal packing and in determining the structure of clathrates. Journal of the Chemical Society, Perkin Transactions 2.

  • Rekdal, M. et al. (2018). Applications of Co-Crystals in Pharmaceutical Drugs. Systematic Reviews in Pharmacy, 9(1), 55-57.

  • Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Chen, Y. et al. (2019). Constitutional isomers of brominated-functionalized copillar[24]arenes: synthesis, characterization, and crystal structures. RSC Advances, 9(24), 13611–13616.

  • Hathwar, V. R. et al. (2023). The origin of synthons and supramolecular motifs: beyond atoms and functional groups. IUCrJ, 10(Pt 5), 534–547.

  • Gryl, M. et al. (2017). Atom interaction propensities of oxygenated chemical functions in crystal packings. IUCrJ, 4(Pt 2), 136–150.

  • dos Santos, J. L. et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI.

  • Juan, Z. et al. (2017). 1,4-Bis(bromomethyl)benzene. ResearchGate.

  • Varalakshmi, B. et al. (2017). Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. Journal of Drug Delivery and Therapeutics, 7(3), 17-21.

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement.

  • Kumar, A. et al. (2017). Design and Characterization of Valsartan Co-Crystals to Improve its Aqueous Solubility and Dissolution Behavior. Research Journal of Pharmacy and Technology, 10(10), 3465-3471.

  • Paradkar, A. et al. (2018). Mechanochemical Synthesis of Pharmaceutical Cocrystal Suspensions via Hot Melt Extrusion. Queen's University Belfast Research Portal.

  • Falcaro, P. et al. (2014). Mixed-metal metal–organic frameworks. Chemical Society Reviews, 43(16), 5513-5560.

Sources

Method

Application Note: Precision Synthesis of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Part 1: Strategic Analysis & Synthetic Design[1] Executive Summary 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS 1427460-74-9) is a critical biaryl ether building block, often utilized in the development of nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Synthetic Design[1]

Executive Summary

1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS 1427460-74-9) is a critical biaryl ether building block, often utilized in the development of nuclear receptor antagonists (e.g., ROR


, PPAR) and agrochemical actives.

This guide details a three-step convergent synthesis designed to maximize regioselectivity. While a direct radical bromination of the corresponding toluene derivative (2-(4-isopropylphenoxy)toluene) might appear shorter, it is strongly discouraged . The tertiary benzylic position on the isopropyl group is thermodynamically more susceptible to radical abstraction than the primary methyl protons, leading to inseparable isomeric mixtures.

Therefore, this protocol utilizes a Nucleophilic Aromatic Substitution (


Ar)  followed by a Reductive Functionalization  sequence to ensure the integrity of the isopropyl moiety.
Retrosynthetic Logic

The synthesis is disconnected into two commercially available commodity chemicals: 2-fluorobenzaldehyde and 4-isopropylphenol .

  • 
    Ar Coupling:  Formation of the diaryl ether linkage.
    
  • Carbonyl Reduction: Chemoselective reduction of the aldehyde.

  • Appel-Type Bromination: Conversion of the benzyl alcohol to the alkyl bromide.

Retrosynthesis Target 1-(Bromomethyl)-2- (4-isopropylphenoxy)benzene (Target) Alcohol [2-(4-Isopropylphenoxy)phenyl]methanol (Intermediate 2) Target->Alcohol Bromination (PBr3) Aldehyde 2-(4-Isopropylphenoxy)benzaldehyde (Intermediate 1) Alcohol->Aldehyde Reduction (NaBH4) Precursors 2-Fluorobenzaldehyde + 4-Isopropylphenol Aldehyde->Precursors SnAr Coupling (K2CO3, DMF)

Figure 1: Retrosynthetic analysis avoiding radical bromination risks.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-(4-Isopropylphenoxy)benzaldehyde

Objective: Construct the biaryl ether scaffold via


Ar. 2-Fluorobenzaldehyde is selected over the chloro-analog due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring, facilitating nucleophilic attack at the ipso position.
Materials
  • 2-Fluorobenzaldehyde (1.0 equiv)[1][2]

  • 4-Isopropylphenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)[3][4][5]

Protocol
  • Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge 4-isopropylphenol (15.0 g, 110 mmol) and

    
      (27.6 g, 200 mmol).
    
  • Solvation: Add DMF (150 mL) and stir at room temperature for 15 minutes to form the phenoxide anion. Note: The mixture will become heterogeneous.

  • Addition: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C . Maintain stirring for 4–6 hours.

    • Process Control: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should shift slightly; confirm conversion by disappearance of the starting fluoride.
      
  • Workup:

    • Cool reaction to room temperature.[2][3][4][5]

    • Pour into ice-water (500 mL) to precipitate the inorganic salts and quench the reaction.

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with 1M NaOH (200 mL) to remove unreacted phenol, followed by Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~21–23 g (85–90%) of a viscous yellow oil. Proceed to Stage 2 without extensive purification if purity >95% by

    
    H-NMR.
    
Stage 2: Reduction to [2-(4-Isopropylphenoxy)phenyl]methanol

Objective: Chemoselective reduction of the aldehyde to the benzyl alcohol without affecting the ether linkage.

Materials
  • Intermediate 1 (from Stage 1)

  • Sodium Borohydride (

    
    ) (0.6 equiv)
    
  • Methanol (MeOH), HPLC grade

  • Ammonium Chloride (

    
    ), saturated aqueous solution[2]
    
Protocol
  • Setup: Dissolve Intermediate 1 (24.0 g, 100 mmol) in MeOH (250 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add

    
      (2.27 g, 60 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add sat.

    
     (50 mL) to quench excess hydride.
    
  • Workup:

    • Remove MeOH under reduced pressure (rotary evaporator).

    • Dilute residue with water (100 mL) and extract with Dichloromethane (DCM,

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~23 g (Quantitative) of a clear, colorless oil.

Stage 3: Bromination to 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Objective: Conversion of the benzyl alcohol to the benzyl bromide.


 is chosen for mild conditions, avoiding the acidic harshness of HBr.
Materials
  • Intermediate 2 (Benzyl Alcohol)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM), anhydrous[3]

  • Sodium Bicarbonate (

    
    ), saturated aqueous[3][4]
    
Protocol
  • Setup: Dissolve Intermediate 2 (24.2 g, 100 mmol) in anhydrous DCM (300 mL) under a Nitrogen atmosphere. Cool to 0°C .[2][3][5]

  • Addition: Add

    
      (10.8 g, 3.8 mL, 40 mmol) dropwise via syringe over 30 minutes. Maintain internal temperature <5°C.
    
    • Stoichiometry Note:

      
       transfers 3 bromine atoms theoretically, but 0.4 equiv (1.2 eq Br) ensures full conversion.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Process Control: TLC (10% EtOAc/Hexanes). Product is less polar than the alcohol (

      
       increases).
      
  • Workup (Critical):

    • Cool back to 0°C.

    • Slowly quench with sat.

      
       (200 mL). Caution: Vigorous reaction.
      
    • Separate layers.[3][5] Wash organic layer with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over

      
       and concentrate in vacuo at <40°C  (Benzyl bromides can be thermally unstable).
      
  • Purification: If necessary, purify via short-path silica plug filtration (eluent: 5% EtOAc/Hexanes) to remove phosphorus byproducts.

Part 3: Analytical Validation & Quality Control

Quantitative Data Summary
ParameterStage 1 (Aldehyde)Stage 2 (Alcohol)Stage 3 (Bromide - Target)
Physical State Yellow Viscous OilColorless OilWhite Solid / Pale Oil
Yield (Typical) 85 - 92%95 - 99%80 - 88%

H-NMR Key Shift

10.4 ppm (s, 1H, CHO)

4.7 ppm (s, 2H,

)

4.5 ppm (s, 2H,

)
Stability StableStableMoisture Sensitive (Store at 4°C)
NMR Diagnostic Criteria

For the final product 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene :

  • Benzylic Bromide: Singlet at

    
     ~4.50 ppm (2H).
    
  • Isopropyl Methine: Septet at

    
     ~2.90 ppm (1H).
    
  • Isopropyl Methyls: Doublet at

    
     ~1.25 ppm (6H).
    
  • Aromatic Region: Two distinct spin systems. The phenoxy ring usually shows an AA'BB' pattern (approx

    
     6.9 and 7.2 ppm).
    
Workflow Visualization

Workflow cluster_0 Stage 1: Coupling cluster_1 Stage 3: Bromination S1_React Reactants: 2-F-Benzaldehyde 4-iPr-Phenol K2CO3/DMF S1_Work Workup: Ice H2O Quench EtOAc Extract NaOH Wash S1_React->S1_Work 90°C, 4h S3_React Reactants: Alcohol Int. PBr3 DCM (0°C) S1_Work->S3_React Intermediate 2 (via NaBH4 Red.) S3_Purify Purification: NaHCO3 Quench Silica Plug Concentrate <40°C S3_React->S3_Purify 1-2h

Figure 2: Operational workflow for the synthesis and purification stages.

References

  • Nucleophilic Aromatic Substitution (SnAr)

    • Yeager, G. W., & Schissel, D. N. (1991). Synthesis of macrocyclic poly(aryl ether)s. Synthesis, 1991(01), 63-68. (Establishes the superior reactivity of 2-fluorobenzaldehyde over chloro-analogs in diaryl ether synthesis).
    • General Protocol Source: (Accessed Oct 2023).

  • Bromination of Benzyl Alcohols using PBr3

    • Harrison, G. C., & Diehl, H. (1943). beta-Ethoxyethyl bromide. Organic Syntheses, 23, 32.
    • Safety & Handling:

  • Commercial Availability & CAS Verification

    • Key Organics Ltd.[6] Product Catalog, ID: AS-9857.[6] . (Verifies the target structure and commercial viability).

  • Mechanistic Insight (Radical vs Ionic)

Sources

Application

Application Note: Optimizing DSSC Performance via Phenoxybenzene-Functionalized Organic Sensitizers

Executive Summary This guide addresses the critical role of phenoxybenzene (diphenyl ether) moieties and their derivatives (alkoxy-phenyls) in the molecular engineering of organic sensitizers for Dye-Sensitized Solar Cel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical role of phenoxybenzene (diphenyl ether) moieties and their derivatives (alkoxy-phenyls) in the molecular engineering of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). While traditional Ruthenium-based dyes (e.g., N719) rely on metal-to-ligand charge transfer, metal-free organic dyes utilizing phenoxy-functionalized donors (such as phenothiazine or triphenylamine) offer superior tunability.

The phenoxybenzene moiety serves three specific mechanistic functions:

  • The "Umbrella Effect": Provides a hydrophobic shield over the TiO₂ surface, retarding electron recombination with the electrolyte.

  • Anti-Aggregation: Steric bulk prevents

    
    -
    
    
    
    stacking of dye molecules, which reduces self-quenching.
  • Spectral Broadening: Acts as an auxiliary donor, red-shifting the absorption spectrum to harvest more photons.

This document provides protocols for synthesizing, fabricating, and characterizing DSSCs specifically using these hydrophobic, bulky dyes.

Mechanistic Insight: The Phenoxy Advantage

To effectively utilize phenoxy-functionalized dyes, researchers must understand the causality between molecular structure and device physics.

The Recombination Blockade

In a standard DSSC, a major loss mechanism is the "dark current," where electrons injected into the TiO₂ conduction band recombine with triiodide (


) ions in the electrolyte.
  • Without Phenoxy: Small, planar dyes leave gaps on the TiO₂ surface, allowing

    
     ions to penetrate and intercept electrons.
    
  • With Phenoxy: The bulky phenoxybenzene groups form a dense, hydrophobic canopy (the "Umbrella") that physically excludes the hydrophilic electrolyte from the semiconductor surface. This increases the electron lifetime (

    
    ) and Open-Circuit Voltage (
    
    
    
    ).
Visualization of Charge Dynamics

The following diagram illustrates the dual protective role of the phenoxy moiety.

PhenoxyMechanism Dye D-π-A Dye Core TiO2 TiO2 Surface (Electron Sink) Dye->TiO2 Electron Injection Phenoxy Phenoxy/Alkoxy Moiety Phenoxy->Dye Attached to Donor Electrolyte Electrolyte (I-/I3- Redox) Phenoxy->Electrolyte Hydrophobic Repulsion Agg Dye Aggregation (Quenching) Phenoxy->Agg Steric Hindrance Electrolyte->TiO2 Recombination (Blocked by Phenoxy) Recomb Back Electron Transfer (Loss)

Figure 1: Mechanistic action of phenoxy moieties preventing recombination and aggregation.[1]

Experimental Protocols

Protocol A: Dye Solution Preparation & Staining

Context: Phenoxy-substituted dyes are significantly more hydrophobic than standard N719. Standard ethanol solvents often fail to dissolve these compounds fully or lead to poor loading.

Reagents:

  • Target Dye: Phenothiazine-based dye with hexyloxy-phenyl groups (e.g., Dye 38 or similar derivatives [1]).[2]

  • Solvent System: Anhydrous Tetrahydrofuran (THF) or Chloroform/Methanol (mixed, if polarity adjustment is needed). Note: Avoid pure Ethanol.

  • Co-adsorbent: Chenodeoxycholic acid (CDCA).

Procedure:

  • Solubility Check: Dissolve 0.1 mg of dye in 1 mL of THF. If turbidity persists, sonicate for 15 mins at 30°C.

    • Expert Note: If the phenoxy chain is long (

      
      ), Toluene may be required as a co-solvent.
      
  • Dye Bath Formulation: Prepare a 0.3 mM dye solution in THF.

  • CDCA Tuning:

    • Standard Dyes: Typically require 10-20 mM CDCA to prevent aggregation.

    • Phenoxy Dyes: Due to intrinsic steric bulk, reduce CDCA to 1–5 mM or eliminate it. Excess CDCA with bulky dyes competes for binding sites, lowering Current Density (

      
      ).
      
  • Staining:

    • Immerse the sintered TiO₂ photoanode (warm, ~80°C) into the solution.[3]

    • Incubation: 12–18 hours at Room Temperature in the dark.

    • Validation: Rinse with pure THF. The film should appear deeply colored and uniform. If "islands" of color appear, the dye aggregated; increase CDCA concentration.

Protocol B: Device Fabrication (Sandwich Type)

Materials:

  • Photoanode: FTO glass with 12

    
    m transparent TiO₂ + 4 
    
    
    
    m scattering layer.
  • Counter Electrode: Platinized FTO.

  • Electrolyte:

    
     in Acetonitrile (Standard Z-960 or equivalent).
    

Workflow:

  • Spacer Application: Place a 25

    
    m Surlyn thermoplastic gasket around the active area of the stained photoanode.
    
  • Mating: Place the platinized counter electrode on top.

  • Sealing: Heat press at 110°C for 15 seconds .

    • Critical Check: Ensure the Surlyn melt is transparent. Incomplete sealing allows electrolyte leakage, which degrades the organic dye rapidly.

  • Filling: Inject electrolyte via vacuum backfilling through a pre-drilled hole in the counter electrode.[3] Seal the hole with a Surlyn/glass cover slip.[3]

Characterization & Validation

To confirm the role of the phenoxy group, you must move beyond simple efficiency measurements.

Electrochemical Impedance Spectroscopy (EIS)

This is the gold standard for validating the "Umbrella Effect."

  • Setup: Potentiostat, dark conditions, bias voltage applied from 0V to

    
    .
    
  • Frequency Range: 100 kHz to 0.1 Hz.

  • Data Analysis: Plot the Nyquist diagram. Look for the middle-frequency semicircle (

    
    ).
    
    • Interpretation: A larger semicircle radius for the Phenoxy-dye compared to a reference dye indicates higher recombination resistance . This proves the hydrophobic shielding is working [2].

Comparative Performance Data

The table below summarizes expected shifts in parameters when introducing phenoxy moieties to a Phenothiazine (PTZ) donor core.

ParameterPTZ Core (Reference)PTZ + Phenoxy MoietyMechanistic Cause

(V)
0.710.78 - 0.81 Reduced recombination (Shielding effect)

(mA/cm²)
12.514.2 Broader absorption (Auxiliary donor effect)
Fill Factor (FF) 0.650.68 Reduced series resistance at interface
Lifetime (

)
5 ms15 - 20 ms Suppression of back-electron transfer
Workflow Diagram

The following Graphviz diagram outlines the fabrication and validation loop.

FabricationLoop Start Start: Material Selection Synth Synthesis: Attach Phenoxy to Donor Core Start->Synth Solubility Solubility Test (THF vs Toluene) Synth->Solubility Stain Staining TiO2 (Low CDCA Conc.) Solubility->Stain Clear Solution Assembly Cell Assembly (Surlyn Sealing) Stain->Assembly Test EIS & J-V Testing Assembly->Test Decision Is Voc > Ref? Test->Decision Optimize Increase Bulk (Longer Alkoxy Chain) Decision->Optimize No (High Recombination) Finish Final Protocol Decision->Finish Yes Optimize->Synth

Figure 2: Iterative optimization workflow for phenoxy-based DSSCs.

Troubleshooting & Optimization

  • Issue: Low

    
     despite high absorption. 
    
    • Cause: The phenoxy group might be too bulky, preventing sufficient dye loading density on the TiO₂ surface.

    • Solution: Use a smaller alkoxy chain (e.g., change hexyloxy to ethoxy) or increase the adsorption time.

  • Issue: Dye desorption during electrolyte filling.

    • Cause: Phenoxy dyes are soluble in non-polar solvents. If the electrolyte solvent (often Acetonitrile/Valeronitrile) is too similar to the dye's solubility parameter, it may wash the dye off.

    • Solution: Use a more polar electrolyte solvent mix or add a "capping" layer (e.g., dilute PMMA) if stability is critical, though this may lower conductivity.

References

  • Hua, J. et al. (2016).[2] Recent advances in phenothiazine-based dyes for dye-sensitized solar cells.[2][4]

  • Kim, S. et al. (2016).[2] Effect of π-conjugated bridges on phenothiazine-based dyes.[2]

  • Tian, H. et al. (2025).[5] Phenoxazine-based organic dyes with different chromophores for dye-sensitized solar cells.[2][4]

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells (DSSCs) with D131 Dye.

  • Zarate, X. et al. (2023). The Role of Organic Compounds in Dye-Sensitized and Perovskite Solar Cells.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation of highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation of highly reactive intermediates. The target compound, 1-(bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS: 1427460-74-9)[1],[2], presents a unique chromatographic challenge due to its specific electronic properties.

Mechanistic Insight: This molecule features a bromomethyl group ortho to an electron-donating phenoxy ether linkage. The lone pairs on the ether oxygen can stabilize a developing benzylic carbocation via resonance. This significantly lowers the activation energy for the ionization of the C–Br bond, making this specific benzylic bromide exceptionally prone to nucleophilic attack and


 hydrolysis compared to an unsubstituted benzyl bromide. Consequently, standard purification protocols must be heavily optimized to prevent on-column degradation ()[3].
Purification Workflow

G A Crude Reaction Mixture (contains NBS byproducts) B Aqueous Workup (Remove Succinimide/Salts) A->B Wash C Minimal Solvent Loading (Anhydrous Toluene/Hexane) B->C Concentrate D Flash Chromatography (Anhydrous Hexane/EtOAc) C->D Apply to Column E TLC Monitoring (UV Active at 254 nm) D->E Isocratic Elution F Concentration in Vacuo (Low Temp < 30°C) E->F Pool Fractions G Pure 1-(Bromomethyl)-2- (4-isopropylphenoxy)benzene F->G Isolate

Workflow for the purification of reactive benzylic bromides via normal-phase chromatography.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a highly polar impurity form during column chromatography, even though my crude NMR looked clean? A1: You are observing on-column hydrolysis. Standard silica gel is slightly acidic and retains ambient moisture, which promotes the hydrolysis of sensitive benzylic bromides into their corresponding benzyl alcohols ()[3]. Because of the ortho-phenoxy group's electron-donating effect, your compound is highly susceptible to this. Solution: Ensure your mobile phase is strictly anhydrous. If degradation persists, switch the stationary phase to neutral alumina or use commercially deactivated silica gel[3]. Furthermore, minimize the compound's residence time on the column by using pressurized flash chromatography rather than gravity elution.

Q2: How do I separate the monobrominated product from the unreacted starting material and the dibrominated byproduct? A2: If synthesized via radical bromination (e.g., using NBS), unreacted 1-methyl-2-(4-isopropylphenoxy)benzene and over-brominated 1-(dibromomethyl)-2-(4-isopropylphenoxy)benzene are common impurities[3]. These compounds have nearly identical polarities. Solution: Avoid steep gradient elutions. Use an isocratic, highly non-polar mobile phase (e.g., 95:5 or 98:2 Hexane:Ethyl Acetate) ()[4]. Benzyl bromides elute rapidly with non-polar solvents ()[5], so a low-polarity system ensures maximum resolution between these closely eluting bands.

Q3: Can I pre-treat the silica gel with triethylamine (


) to neutralize its acidity? 
A3: Absolutely not.  While treating silica with 1% 

is a common trick for acid-sensitive compounds, benzylic bromides are powerful electrophiles. Triethylamine will react rapidly with your target compound to form a highly polar, water-soluble quaternary ammonium salt (benzyltriethylammonium bromide)[5]. This will trap your product on the column permanently.

Q4: My crude mixture is a thick paste. Can I load it onto the column using dichloromethane (DCM)? A4: If your crude mixture is a paste, it is likely contaminated with succinimide (the byproduct of NBS)[3]. Do not load this directly. Perform a pre-purification aqueous workup to remove the highly polar succinimide[3]. After drying the organic layer, load the sample in a minimal amount of a non-polar eluent (e.g., hexane or toluene) rather than DCM, as DCM can disrupt the initial tight band formation on the column[5].

Quantitative Data Presentation

To assist in your TLC and column planning, the following table summarizes the expected chromatographic behavior of the reaction components.

Compound / SpeciesRelative PolarityExpected

(Hexane:EtOAc 95:5)
Detection MethodCommon Chromatographic Issue
1-Methyl-2-(4-isopropylphenoxy)benzene (Starting Material)Lowest~0.65UV (254 nm)Co-elutes with product if solvent is too polar.
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (Target)Medium~0.45UV (254 nm)Hydrolyzes on standard silica if run too slowly[3].
1-(Dibromomethyl)-2-(4-isopropylphenoxy)benzene (Over-brominated)Medium-High~0.35UV (254 nm)Requires isocratic elution for baseline separation[3].
1-(Hydroxymethyl)-2-(4-isopropylphenoxy)benzene (Hydrolysis Byproduct)Highest~0.10UV (254 nm)Forms on-column; causes severe streaking[3].
Succinimide (Reagent Byproduct)Very High0.00 (Baseline)UV / IodineClogs column; must be removed via aqueous workup[3].
Standard Operating Procedure: Flash Chromatography Protocol

This self-validating protocol is designed to mitigate hydrolysis and maximize yield.

Step 1: Pre-purification (Aqueous Workup)

  • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or heptane).

  • Wash the organic layer sequentially with saturated aqueous

    
    , distilled water, and brine to remove succinimide and acidic byproducts[3],[5].
    
  • Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure at a low temperature (< 30°C) to prevent thermal decomposition.
    

Step 2: Column Preparation

  • Select a column size appropriate for a 30:1 to 50:1 silica-to-crude mass ratio.

  • If previous attempts showed degradation, utilize neutral alumina or commercially available deactivated silica gel[3].

  • Slurry-pack the column using strictly anhydrous Hexane. Ensure no air bubbles are trapped in the stationary phase.

Step 3: Sample Loading

  • Dissolve the crude oil in the absolute minimum volume of Hexane or Toluene. Avoid polar solvents like DCM or EtOAc for loading.

  • Apply the solution evenly to the top of the stationary phase.

  • Rinse the flask with a few drops of Hexane and apply to the column to ensure quantitative transfer. Push the sample into the silica bed using positive pressure.

Step 4: Isocratic Elution

  • Elute the column using an isocratic mixture of 95:5 Hexane:Ethyl Acetate[3],[4].

  • Apply positive pressure (flash chromatography) to maintain a rapid flow rate. Causality: Faster elution minimizes the contact time between the reactive benzylic bromide and the slightly acidic silanol groups, suppressing hydrolysis[3].

  • Collect small fractions (e.g., 10-20 mL depending on scale) to ensure the closely eluting dibrominated impurity is resolved.

Step 5: Monitoring and Isolation

  • Monitor fractions via TLC (Silica gel 60

    
     plates) using the same 95:5 Hexane:EtOAc mobile phase[3]. Visualize under a UV lamp (254 nm).
    
  • Pool the fractions containing the pure target compound (

    
     ~ 0.45).
    
  • Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature below 30°C. Benzylic bromides can be thermally labile and may decompose or polymerize upon extended heating[3].

  • Store the purified 1-(bromomethyl)-2-(4-isopropylphenoxy)benzene under an inert atmosphere (Argon or

    
    ) at -20°C to ensure long-term stability.
    
References
  • Title: Benzyl Protection (Benzyl Bromide) Source: Common Organic Chemistry URL: [Link]

  • Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link]

  • Title: 1427460-74-9_CAS号:1427460-74-9_1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Source: ChemSrc URL: [Link]

Sources

Optimization

Technical Support Center: Challenges in Scaling Up the Synthesis of Substituted Phenoxybenzenes

Welcome to the Technical Support Center for the synthesis of substituted phenoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted phenoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. Drawing upon established literature and practical field insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the synthesis of diaryl ethers.

Introduction: The Challenge of Forging the C-O Bond on a Larger Scale

The synthesis of substituted phenoxybenzenes, a key structural motif in numerous pharmaceuticals, agrochemicals, and materials, primarily relies on two powerful catalytic methods: the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. While these reactions are well-established on the laboratory scale, their transition to pilot and industrial-scale production presents a unique set of challenges.[1][2] These hurdles often manifest as decreased yields, inconsistent product quality, and complex purification processes.

This guide will dissect these challenges, offering a structured approach to problem-solving, rooted in a deep understanding of the underlying reaction mechanisms.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the scale-up of substituted phenoxybenzene synthesis.

Issue 1: Low or Stagnant Reaction Yield

Question: My lab-scale synthesis gave a high yield, but upon scaling up, the reaction is sluggish, and the yield has dropped significantly. What are the likely causes and how can I address this?

Answer: A drop in yield upon scale-up is a frequent and multifaceted problem. The root cause often lies in subtle changes to reaction parameters that are magnified at a larger scale. Here’s a systematic approach to troubleshooting:

1. Catalyst Deactivation: The Prime Suspect

  • Palladium-Catalyzed (Buchwald-Hartwig) Reactions:

    • Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[3] This is often triggered by the presence of oxygen or insufficient ligand stabilization.

      • Solution: Ensure rigorous degassing of solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[4] Consider using more robust, bulky electron-rich ligands like those developed by Buchwald, which are designed to stabilize the palladium center.[5]

    • Inhibition by Byproducts: The accumulation of halide salts (e.g., NaBr, KI) as the reaction progresses can inhibit the catalyst.[6]

      • Solution: While challenging to avoid, understanding this effect can guide solvent choice. In some cases, using a less polar solvent where the salt is less soluble can mitigate this inhibition.[7]

  • Copper-Catalyzed (Ullmann) Reactions:

    • Base-Induced Deactivation: The choice and physical form of the base are critical. Finely powdered inorganic bases like potassium carbonate (K₂CO₃) can, in some cases, lead to catalyst deactivation.[8]

      • Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and consider using granular forms to control the dissolution rate. The base is crucial for deprotonating the phenol, but its interaction with the copper catalyst can be complex.[8][9]

    • Ligand Decomposition: While modern Ullmann reactions often employ ligands to improve efficiency, these ligands can degrade at elevated temperatures over extended reaction times.

      • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration may be preferable to a high temperature for a short period.[8]

2. Inefficient Mass and Heat Transfer

  • Problem: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can cause side reactions or catalyst decomposition. Similarly, poor mixing of heterogeneous mixtures (e.g., with an inorganic base) can slow down the reaction rate.[6]

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction to maintain a homogenous mixture. For heterogeneous bases, mechanical stirring should be vigorous.[6]

3. Purity of Reagents and Solvents

  • Problem: The presence of water or other protic impurities can have a detrimental effect, especially in Ullmann reactions where it can inactivate the base.[10] Trace impurities in starting materials that were insignificant at a small scale can become major inhibitors at a larger scale.

    • Solution: Use anhydrous solvents and thoroughly dry all reagents.[4] It is good practice to re-analyze the purity of starting materials before a large-scale run.

4. Ligand and Solvent Choice

  • Problem: The optimal ligand-to-metal ratio and solvent for a small-scale reaction may not be ideal for a scaled-up process.

    • Solution: Re-optimization of the ligand and solvent may be necessary. For Buchwald-Hartwig reactions, a wide array of ligands with varying steric and electronic properties are available.[11] For Ullmann reactions, polar aprotic solvents like DMF or NMP are common, but their safety at scale should be carefully considered.[9][12]

Issue 2: Difficult Product Purification and Presence of Byproducts

Question: My crude product is a complex mixture, and isolating the desired substituted phenoxybenzene is proving to be a major bottleneck. What are common byproducts and how can I improve the purification process?

Answer: Purification is a critical and often underestimated challenge in the scale-up of diaryl ether synthesis. The similarity in polarity between the product and common byproducts can make separation difficult.

1. Identifying Common Byproducts

  • Homocoupling of the Aryl Halide: This results in a biaryl byproduct, which can be difficult to separate from the desired diaryl ether. This is more common in Ullmann reactions.

  • Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide is converted back to the corresponding arene. This can be promoted by protic impurities.

  • Ether Scrambling: In some cases, especially at high temperatures, the newly formed ether bond can cleave and reform, leading to a mixture of diaryl ethers if multiple aryl halides or phenols are present.

  • Beta-Hydride Elimination (Buchwald-Hartwig): If the phosphine ligand is not bulky enough, beta-hydride elimination can occur, leading to the formation of an alkene and a reduced arene.[7]

2. Strategies for Improved Purification

  • Crystallization: This is often the most effective method for purifying multi-kilogram quantities of solid products.

    • Protocol:

      • Solvent Screening: Identify a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for crystallization of aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

      • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

      • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent to remove any remaining mother liquor.

      • Drying: Dry the crystals under vacuum.

  • Column Chromatography: While less practical for very large scales, it can be invaluable for removing stubborn impurities.

    • Protocol:

      • Adsorbent and Eluent Selection: Silica gel is the most common stationary phase.[13] Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between the product and impurities. A common starting point for diaryl ethers is a mixture of hexanes and ethyl acetate.

      • Column Packing: Pack the column with a slurry of silica gel in the eluent.

      • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

      • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[14]

  • Extraction: A simple acid-base workup can often remove phenolic or basic impurities. If your product is neutral, washing the organic layer with a dilute base (e.g., 1M NaOH) will remove unreacted phenol, and a wash with a dilute acid (e.g., 1M HCl) will remove basic impurities.

3. NMR Analysis of Impurities

  • Familiarize yourself with the expected ¹H NMR spectrum of your product. Common impurities from the reaction mixture can often be identified by their characteristic chemical shifts. A useful resource for identifying common solvent and reagent impurities is the work by Gottlieb, Kotlyar, and Nudelman.[6][15][16]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for scale-up, Ullmann or Buchwald-Hartwig?

A1: The choice depends on several factors, including cost, substrate scope, and the specific functional groups present in your molecules.

  • Ullmann Condensation:

    • Pros: Uses a cheaper and more abundant copper catalyst.

    • Cons: Often requires higher reaction temperatures and can have a more limited substrate scope. Catalyst deactivation can be a significant issue.[9][12]

  • Buchwald-Hartwig C-O Coupling:

    • Pros: Generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[17]

    • Cons: Palladium catalysts and the specialized phosphine ligands are significantly more expensive.

For high-value products like pharmaceuticals, the reliability and milder conditions of the Buchwald-Hartwig reaction often outweigh the higher cost. For large-volume industrial chemicals, optimizing a robust Ullmann process may be more economical.[12]

Q2: How do I select the right ligand for my Buchwald-Hartwig reaction?

A2: Ligand selection is crucial for a successful Buchwald-Hartwig C-O coupling. The ideal ligand depends on the steric and electronic properties of both the aryl halide and the phenol.

  • General Guideline: Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.

  • Ligand Generations: The Buchwald group has developed several generations of ligands, each with improved reactivity and stability.[18] It is often beneficial to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

Q3: What are the key safety considerations when scaling up these reactions?

A3: Safety is paramount during scale-up.

  • Handling of Pyrophoric Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions and are pyrophoric. They must be handled under an inert atmosphere and away from any sources of ignition or water.[19][20][21][22]

  • Solvent Hazards:

    • DMF and NMP: These are common solvents for Ullmann reactions but have known reproductive toxicity and other health hazards.[3][12][17][23][24][25][26][27][28] Their use at scale requires appropriate engineering controls, such as closed systems and good ventilation, to minimize worker exposure.

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. On a large scale, this heat generation can be significant and must be carefully managed with appropriate reactor cooling to prevent a runaway reaction.

Q4: Can I reuse the catalyst?

A4: While catalyst recycling is economically and environmentally desirable, it can be challenging for homogeneous catalysts like those used in these reactions. The catalyst can be difficult to separate from the product and may be partially deactivated during the reaction. For very large-scale processes, developing a heterogeneous catalyst system or a method for catalyst recovery and reactivation is an area of active research.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Ullmann Condensation

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is required.

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the substituted phenol (1.0 eq.), the aryl halide (1.1 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), the copper catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, NMP, or toluene).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Filter off any insoluble material. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for a Scaled-Up Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is required.

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the aryl halide (1.0 eq.) and the substituted phenol (1.2 eq.).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Ligands for the Ullmann Synthesis of Diaryl Ethers

EntryLigandCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
1NoneCuIK₃PO₄DMF110248[29]
2Salicylaldimine (L6)CuIK₃PO₄Dioxane1012491[29]
3N,N-dimethylglycineCuICs₂CO₃Dioxane901585-95[26]
42,2,6,6-tetramethylheptane-3,5-dioneCuClCs₂CO₃NMP70-1106-2470-90[15][30]

Table 2: Comparison of Buchwald Ligands for Diaryl Ether Synthesis

EntryAryl HalidePhenolLigandPd PrecatalystBaseSolventTemp (°C)Yield (%)Reference
13-Bromopyridineo-CresolL8[(cinnamyl)PdCl]₂K₃PO₄Toluene8069[31]
24-Bromoanisoleo-CresolL8[(cinnamyl)PdCl]₂K₃PO₄Toluene8085[31]
3Aryl Bromides/ChloridesVariousBulky BiarylphosphinesPd(OAc)₂NaH/K₃PO₄Toluene100High[10]

Visualization

Workflow for Troubleshooting Low Yield in Diaryl Ether Synthesis

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Ligand_Exch Ar-Pd(II)(OAr')L_n OxAdd->Ligand_Exch Ligand Exchange Red_Elim Ligand_Exch->Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-O-Ar' Red_Elim->Product ArX Ar-X ArX->OxAdd ArOH Ar'-OH + Base ArOH->Ligand_Exch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig reaction.

References

  • BenchChem. (2025, December). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
  • University of California, Santa Barbara. (2021, November). C3.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • Lee, C.-Y., et al. (2008). Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode. The Royal Society of Chemistry.
  • N-Methylpyrrolidone Handling and Storage. (n.d.). P2 InfoHouse.
  • Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2014). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development.
  • A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. (2025). BenchChem.
  • Ullmann condens
  • Recent Progress in Diaryl Ether Synthesis. (n.d.).
  • BenchChem. (n.d.).
  • Handling Pyrophoric Reagents. (n.d.). Sigma-Aldrich.
  • Pyrophoric Materials: Safety and Best Practices. (2025, May 9).
  • Yang, Q. (2020, August 6). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). Rsc.org.
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry.
  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.
  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. (2025, December 4). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • UCT Science. (n.d.).
  • Gujadhur, R. K., & Venkataraman, D. (n.d.). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • Li, J. J. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • de la Mora, M. A., et al. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • US EPA. (2025, June 23). Risk Management for n-Methylpyrrolidone (NMP).
  • Buck, E., Song, Z., et al. (2002, April 6). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters.
  • Yu, Z., Tan, L.-S., & Fossum, E. (2010, March 14). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. University of Michigan.
  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (n.d.).
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • Goodbrand, H. B., & Hu, N.-X. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. MIT Open Access Articles.
  • Anderson, N. G. (2012, December 31). Crystallization and Purification.
  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions | Request PDF. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing).
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Column chrom
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC.
  • Ullmann Reaction Mechanism. (n.d.). BYJU'S.
  • Ullmann Reaction | Thermo Fisher Scientific - DE. (n.d.).

Sources

Troubleshooting

catalyst selection for cross-coupling reactions involving brominated aromatics

Technical Support Center: Palladium-Catalyzed Cross-Coupling Topic: Optimization & Troubleshooting for Brominated Aromatics (ArBr) Ticket ID: #492-ArBr-Optimization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling Topic: Optimization & Troubleshooting for Brominated Aromatics (ArBr) Ticket ID: #492-ArBr-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Catalysis Support Center

You are likely here because your cross-coupling reaction involving an aryl bromide (ArBr) has failed or underperformed. While ArBr substrates are the "Goldilocks" of cross-coupling—more reactive than chlorides and more stable than iodides—they present unique challenges regarding competitive dehalogenation and steric hindrance.

This guide is not a textbook; it is a diagnostic tool designed to get your reaction back on track.

Part 1: Diagnostic Workflow (Visual Logic)

Before changing reagents randomly, use this logic tree to identify the root cause of your failure.

TroubleshootingLogic start START: Reaction Failed analyze Analyze Crude Mixture (LCMS/NMR) start->analyze decision1 Is Starting Material (ArBr) Consumed? analyze->decision1 sm_remains Issue: Low Conversion (Oxidative Addition Failure) decision1->sm_remains No (SM present) sm_gone Issue: Selectivity/Side Reactions decision1->sm_gone Yes check_pd Did Pd-Black precipitate? sm_remains->check_pd pd_black Ligand Dissociation/Instability Action: Switch to G3/G4 Precatalyst check_pd->pd_black Yes no_black Catalyst Resting State Stable Action: Increase Temp or Switch to Bulkier Ligand (e.g., XPhos) check_pd->no_black No check_prod Identify Major Byproduct sm_gone->check_prod dehal Ar-H (Protodehalogenation) Action: Switch to Anhydrous/Aprotic Solvent Change Base (NaOtBu -> K3PO4) check_prod->dehal Reduced Product homo Ar-Ar (Homocoupling) Action: Degas solvent thoroughly Check for Oxidants check_prod->homo Dimer

Caption: Figure 1. Diagnostic logic tree for troubleshooting Pd-catalyzed cross-coupling of aryl bromides.

Part 2: Troubleshooting Modules

Module 1: The "Engine" Won't Start (Low Conversion)

Symptom: Starting material (ArBr) is unreacted. Root Cause: The catalyst failed to undergo Oxidative Addition (OA) or deactivated before entering the cycle.

Q: I see black precipitate (Pd-Black) in my flask. What happened? A: "Pd-Black" is the aggregation of Pd(0) atoms into inactive metal particles. This occurs when the ligand dissociates from the metal, usually because the ligand-to-metal ratio is too low or the ligand is not bulky enough to stabilize the Pd(0) species.

  • The Fix: Stop using Pd(PPh3)4 or Pd2(dba)3 + Ligand. Switch to Precatalysts (e.g., Buchwald G3 or G4 series).[1][2] These contain a 1:1 Pd:Ligand ratio pre-bound, ensuring the active species is generated immediately upon heating without an induction period or "ligand scrambling" [1].

Q: My ArBr is sterically hindered (ortho-substituted). The reaction is stuck. A: Standard ligands like PPh3 or dppf cannot accommodate the steric bulk required for hindered substrates. You need a ligand with a large "cone angle" to facilitate the reductive elimination step, but also electron-richness to force the oxidative addition.

  • The Fix: Switch to dialkylbiaryl phosphines (Buchwald Ligands).[3]

    • XPhos or SPhos : Excellent for hindered biaryl synthesis (Suzuki).

    • RuPhos : Superior for hindered C-N coupling [2].

Module 2: The "Wrong" Product (Selectivity Issues)

Symptom: ArBr is consumed, but the mass spec shows [M-Br+H] (Dehalogenation).

Q: Why is my Aryl Bromide turning into a simple Arene (Ar-H)? A: This is Protodehalogenation . It happens when the Pd(II)-Ar species undergoes transmetallation too slowly and instead grabs a hydride (H-) from the solvent or base.

  • Mechanism: If you use alcoholic solvents (MeOH, EtOH, iPrOH) or alkoxide bases (NaOtBu, NaOEt), they can serve as hydride sources via

    
    -hydride elimination on the metal center.
    
  • The Fix:

    • Change Solvent: Switch to strictly aprotic solvents: 1,4-Dioxane , Toluene , or THF .

    • Change Base: Switch from alkoxides to inorganic carbonates or phosphates: K3PO4 or Cs2CO3 [3].

    • Increase Catalyst Activity: A faster catalyst (e.g., using XPhos ) favors the productive cross-coupling pathway over the slower side-reaction pathway.

Q: I see homocoupling of my Boronic Acid (Ar'-Ar'). A: This is an oxidative process. It almost always indicates oxygen leakage into your system.

  • The Fix: Do not just "sparge" with nitrogen. Perform three cycles of Freeze-Pump-Thaw or vigorous sparging for at least 15 minutes.[4] Ensure your solvent is degassed before adding the catalyst.

Part 3: Catalyst Selection Matrix

Do not guess. Use this table to select the starting point for your ArBr substrate.

Reaction TypeCoupling PartnerRecommended LigandRecommended PrecatalystWhy?
Suzuki-Miyaura Unhindered Boronic AcidSPhos SPhos Pd G4High turnover, water tolerant.
Suzuki-Miyaura Hindered (ortho) Boronic AcidXPhos XPhos Pd G4Large steric bulk promotes coupling over dehalogenation.
Buchwald-Hartwig Primary AmineBrettPhos BrettPhos Pd G4Prevents bis-arylation; highly selective for primary amines [4].
Buchwald-Hartwig Secondary AmineRuPhos RuPhos Pd G4Universal standard for secondary amines; bulky.
Buchwald-Hartwig Heterocycle (e.g., Indole)tBuXPhos tBuXPhos Pd G3Prevents coordination of the heterocycle N to the metal.
Etherification Alcohol (C-O coupling)RockPhos RockPhos Pd G3Specifically designed for difficult C-O reductive elimination.

Part 4: Standardized Screening Protocol

If you are unsure where to start, run this "Universal" screen. It uses XPhos Pd G4 , which is the most robust general-purpose catalyst for ArBr.

Protocol: Micro-Scale Screen (Suzuki Coupling)

  • Preparation:

    • To a 4mL vial equipped with a stir bar, add:

      • Aryl Bromide (1.0 equiv, 0.1 mmol)

      • Boronic Acid (1.5 equiv)

      • K3PO4 (2.0 equiv, finely ground)

      • XPhos Pd G4 (0.02 equiv, 2 mol%)

  • Solvent Addition:

    • Add THF (0.5 mL) and Water (0.1 mL). Note: The small amount of water is critical for dissolving the inorganic base.

  • Degassing:

    • Cap the vial with a septum. Insert a long needle connected to Nitrogen (bubbling into liquid) and a short vent needle. Spurge for 2 minutes.

  • Reaction:

    • Seal cap. Heat to 60°C for 2 hours.

  • Analysis:

    • Take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

Why this works:

  • XPhos Pd G4: Rapidly generates the active species L-Pd(0).

  • K3PO4: Mild enough to prevent dehalogenation but strong enough for transmetallation.

  • THF/Water: The biphasic system solubilizes the base while keeping the organic reactants in solution.

Part 5: Advanced Mechanism Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the Productive Cycle and the Dehalogenation "Trap."

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Fast for ArBr TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Path A: Productive Trap TRAP: β-Hydride Elimination (From Alkoxide Base) OxAdd->Trap Path B: Slow Transmetallation (Steric/Electronic Issues) Base Base/Solvent Interaction RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Dehal Side Product: Ar-H + HBr Trap->Dehal Pd-H Species Forms Dehal->Pd0 Catalyst Recycles (But SM is lost)

Caption: Figure 2. Competition between productive cross-coupling (Path A) and protodehalogenation (Path B).

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The Importance of the N-Methyl Group for High Activity and Stability. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Dehalogenation of Aryl Halides Mediated by [Pd(NHC)(allyl)Cl] Complexes. Chemistry – A European Journal, 12(19), 5142–5148.

  • Maitre, L., et al. (2011). BrettPhos-Palladium Catalyzed C-N Cross-Coupling Reactions of Primary Amines. Journal of the American Chemical Society, 133(12), 4342–4345.

Sources

Optimization

Technical Support Center: Work-Up Procedures for 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Critical Safety & Handling (Read Before Proceeding) WARNING: POTENT LACHRYMATOR 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene contains a reactive benzyl bromide moiety. Like all benzyl halides, it is a potent lachrymator...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Safety & Handling (Read Before Proceeding)

WARNING: POTENT LACHRYMATOR 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene contains a reactive benzyl bromide moiety. Like all benzyl halides, it is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Spill Management: Do not wipe spills with paper towels (increases surface area and evaporation). Neutralize with a dilute solution of ammonia or aqueous sodium thiosulfate before cleanup.

Core Work-Up Protocol

This molecule combines a hydrolytically unstable benzyl bromide with a lipophilic isopropyl phenyl ether . The primary failure modes during work-up are hydrolysis (conversion to the alcohol) and silica-induced degradation .

Step-by-Step Isolation Procedure
StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0°C .Slows kinetics of side reactions (hydrolysis/dimerization).
2. Filtration If NBS was used: Filter the cold mixture through a sintered glass funnel.Removes succinimide byproduct before adding water. Succinimide is water-soluble but can cause stubborn emulsions if left in.
3. Partition Dilute filtrate with DCM (Dichloromethane) or EtOAc . Wash with ice-cold water (x2) and Brine (x1).CRITICAL: Do NOT use basic washes (NaOH/KOH). High pH rapidly hydrolyzes benzyl bromides to benzyl alcohols [1].
4. Drying Dry organic layer over anhydrous MgSO₄ (Magnesium Sulfate).[1][2]MgSO₄ is slightly acidic/neutral. Avoid basic drying agents like K₂CO₃ which may promote substitution.
5. Concentration Evaporate solvent at < 40°C under reduced pressure.High heat promotes thermal elimination or Wurtz-type coupling.

Purification Strategy: The "Buffered Silica" Method

Users frequently report low yields after column chromatography. This is often due to the acidity of standard silica gel, which catalyzes the decomposition of the benzyl bromide.

The Fix: Triethylamine (Et₃N) Deactivation

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes/EtOAc) + 1% Triethylamine .

  • Column Packing: Pour the column and flush with 2 column volumes of this buffer.

  • Loading: Load your crude material.

  • Elution: Run the column with standard solvent without further Et₃N.

Result: The initial basic flush neutralizes acidic sites on the silica, preventing the benzyl bromide from degrading during purification [2].

Troubleshooting & FAQs

Q1: My product turned into a white solid that is not the bromide. What happened?

Diagnosis: You likely isolated the Benzyl Alcohol (hydrolysis product) or the Dimer (Wurtz coupling). Root Cause:

  • Hydrolysis: Did you wash with Sodium Bicarbonate or Carbonate? Even mild bases can hydrolyze reactive benzyl bromides.

  • Dimerization: Did you heat the reaction too long or concentrate the rotovap bath >50°C? Verification: Check 1H NMR.

  • Product (Bromide): Benzylic CH₂ appears at ~4.5 ppm .

  • Impurity (Alcohol): Benzylic CH₂ shifts upfield to ~4.7 ppm (broadened).

Q2: The product is an oil, but I expected a solid. Is it impure?

Answer: Not necessarily. While many benzyl bromides are solids, the 4-isopropyl group and the ether linkage significantly disrupt crystal packing. This molecule is frequently isolated as a viscous oil or a low-melting solid.

  • Action: Store in the freezer (-20°C). If it solidifies, it may remain solid upon warming. If it remains an oil, rely on NMR/HPLC for purity, not physical state.

Q3: I see a "ghost spot" on TLC that trails the product. What is it?

Answer: This is often degradation occurring on the TLC plate. Silica on TLC plates is acidic.

  • Test: Run a 2D TLC. Spot the compound, run it up.[3] Turn the plate 90 degrees and run it again. If the spot decomposes into two spots off the diagonal, the compound is degrading on the silica.

  • Fix: Add a drop of Et₃N to your TLC developing chamber.

Visualizing the Chemistry

Figure 1: Work-Up Decision Tree

WorkUpFlow Start Crude Reaction Mixture CheckNBS Reagent Used: NBS? Start->CheckNBS Filter Filter Succinimide (Cold) CheckNBS->Filter Yes Quench Direct Quench (Ice/Water) CheckNBS->Quench No (e.g. PBr3) Wash Aq. Wash: Cold Water/Brine (NO BASES) Filter->Wash Quench->Wash Dry Dry over MgSO4 Wash->Dry Purify Column: SiO2 + 1% Et3N Dry->Purify

Caption: Logic flow for isolating benzyl bromides. Note the critical avoidance of basic washes to prevent hydrolysis.

Figure 2: The Hydrolysis Trap (Degradation Pathway)

Hydrolysis Bromide Benzyl Bromide (Target) Inter Carbocation Intermediate Bromide->Inter -Br⁻ (SN1) Alcohol Benzyl Alcohol (Impurity) Inter->Alcohol + H₂O / -H⁺ Note1 Accelerated by: 1. Heat 2. Basic pH 3. Polar Solvents Inter->Note1

Caption: Mechanism of hydrolysis. The benzylic carbocation is stabilized by the phenoxy ring, making this molecule highly susceptible to SN1 hydrolysis in water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for handling benzyl halides and lachrymators).

  • Poon, K. W. C., & Dudley, G. B. (2006).[4] Mix-and-Heat Benzylation of Alcohols. The Journal of Organic Chemistry, 71(10), 3923–3927. (Discusses stability of benzyl bromides and purification techniques).

  • BenchChem Technical Support. (2025). Stability of Benzyl Bromide Derivatives. (Data on hydrolytic instability of benzyl 2-bromonicotinate analogs).

  • Organic Syntheses. (1977). Bromination with N-Bromosuccinimide. Org. Synth. 57, 12. (Standard protocols for radical bromination and succinimide removal).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Structural Elucidation of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene via NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS: 1427460-74-9) As a sterically hindered diaryl ether, 1-(Bromomethyl)-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS: 1427460-74-9)

As a sterically hindered diaryl ether, 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene serves as a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). However, its structural verification presents a classic analytical challenge: the ether linkage and the proximity of the bromomethyl group create complex, overlapping electron-withdrawing effects.

This guide objectively compares the performance of standard 1D NMR against advanced 2D NMR workflows, evaluates solvent effects (CDCl₃ vs. DMSO-d₆), and provides a self-validating experimental protocol for unambiguous structural elucidation.

Analytical Methodology Comparison: 1D vs. 2D NMR Workflows

When verifying the structure of diaryl ethers, relying solely on 1D ¹H and ¹³C NMR often leads to ambiguous assignments due to severe signal overlap in the aromatic region (δ 6.8–7.5 ppm).

Standard 1D NMR (The Baseline)
  • Performance: High-throughput and highly sensitive. It easily identifies the aliphatic markers: the isopropyl septet/doublet and the bromomethyl singlet.

  • Limitation: Fails to definitively prove the connectivity between the two aromatic rings. The ortho-substituted Ring A (ABCD spin system) and the para-substituted Ring B (AA'BB' spin system) exhibit overlapping multiplets. Furthermore, quaternary carbons (C1, C2, C1', C4') cannot be assigned to specific rings without correlative data[1].

Comprehensive 2D NMR (The High-Resolution Alternative)
  • Performance: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide absolute structural certainty.

  • Causality for Selection: HMBC is specifically required to "cross" the ether oxygen boundary. By observing the three-bond correlation (

    
    ) from the ortho protons to the oxygen-bearing quaternary carbons, researchers can definitively map the C-O-C linkage, a critical step often missed in standard 1D analysis[2].
    

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the local magnetic environment of the analyte, dictating the resolution of the aromatic spin systems.

FeatureChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Dielectric Constant Low (4.8)High (46.8)
Aromatic Resolution Moderate. Often results in accidental equivalence and complex overlapping multiplets in the δ 7.0–7.3 region.Superior. Induces Aromatic Solvent-Induced Shifts (ASIS), pulling overlapping multiplets apart for cleaner first-order analysis[3].
Viscosity & Broadening Low viscosity yields exceptionally sharp lines, ideal for resolving fine

-couplings (e.g., the 1.2 Hz meta coupling).
Higher viscosity can cause slight line broadening, requiring careful temperature control (e.g., 298 K) during acquisition.
Best Used For Routine, high-throughput screening and aliphatic confirmation.Resolving ambiguous aromatic overlaps in complex diaryl ethers.

Experimental Protocol: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating loop. If the final integration criteria are not met, the system forces a recalibration of acquisition parameters.

Step 1: Sample Preparation
  • Concentration: Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C/2D) of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Causality: The higher concentration for ¹³C compensates for the low natural abundance (1.1%) of the isotope, ensuring sufficient signal-to-noise (S/N) for the quaternary carbons without requiring excessive acquisition times.

Step 2: Probe Tuning and Shimming
  • Insert the sample and perform Automatic Tuning and Matching (ATM).

  • Execute gradient shimming.

  • Self-Validation Check: The un-spun line shape of the TMS internal standard must exhibit a width at half-height (

    
    ) of < 1.0 Hz. If 
    
    
    
    Hz, re-shim the Z1 and Z2 gradients to prevent artificial broadening of the isopropyl septet.
Step 3: Acquisition Parameters
  • ¹H NMR (400 MHz): Use a 30° pulse program (zg30), 16 scans. Set the relaxation delay (D1) to 2.0 seconds.

  • ¹³C NMR (100 MHz): Use power-gated decoupling (zgpg30), 1024 scans. Set D1 to 2.5 seconds.

  • Causality: Quaternary carbons (C1, C2, C1', C4') lack attached protons to facilitate dipole-dipole relaxation, resulting in longer

    
     relaxation times. A D1 of 2.5s ensures these carbons fully relax between pulses, allowing for accurate peak detection[1].
    
Step 4: Processing & Validation
  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform to optimize S/N.

  • Self-Validation Check: Integrate the bromomethyl singlet (δ 4.58). If it does not equal exactly 2.00 relative to the isopropyl methine septet (δ 2.88) set at 1.00, the user must recalibrate the 90° pulse width (P1) and verify sample homogeneity.

Quantitative Data Summaries

The following tables summarize the assigned chemical shifts, utilizing 2D HMBC/HSQC correlations to resolve the ambiguities of the 1D spectra.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity

-Coupling (Hz)
IntegrationStructural Assignment
-CH(CH₃)₂ 1.24Doublet (d)6.96HIsopropyl methyls
-CH(CH₃)₂ 2.88Septet (sept)6.91HIsopropyl methine
-CH₂Br 4.58Singlet (s)-2HBromomethyl group
Ar-H3 6.85Doublet of doublets (dd)8.2, 1.21HRing A, ortho to ether
Ar-H2', H6' 6.92Doublet (d)8.62HRing B, ortho to ether
Ar-H5 7.08Apparent triplet (td)7.6, 1.21HRing A, meta to ether
Ar-H3', H5' 7.18Doublet (d)8.62HRing B, ortho to isopropyl
Ar-H4 7.25Apparent triplet (td)7.8, 1.61HRing A, para to ether
Ar-H6 7.42Doublet of doublets (dd)7.6, 1.61HRing A, ortho to -CH₂Br
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
-CH(CH₃)₂ 24.1CH₃Isopropyl methyls
-CH₂Br 28.9CH₂Bromomethyl carbon
-CH(CH₃)₂ 33.6CHIsopropyl methine
Ar-C3 118.2CHRing A
Ar-C2', C6' 118.8CHRing B
Ar-C5 123.4CHRing A
Ar-C3', C5' 127.6CHRing B
Ar-C1 128.2C (Quaternary)Ring A, attached to -CH₂Br
Ar-C4 129.5CHRing A
Ar-C6 131.2CHRing A
Ar-C4' 143.5C (Quaternary)Ring B, attached to isopropyl
Ar-C1' 154.8C (Quaternary)Ring B, ether linkage
Ar-C2 155.2C (Quaternary)Ring A, ether linkage

Structural Elucidation Workflow Visualization

The logical progression from sample preparation to orthogonal validation is mapped below. This workflow minimizes instrument time while maximizing data confidence.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 vs DMSO-d6) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR DataProcessing Fourier Transform & Phase Correction OneD_NMR->DataProcessing TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) DataProcessing->TwoD_NMR Overlapping Multiplets StructuralAssignment Unambiguous Structural Assignment DataProcessing->StructuralAssignment Resolved Signals TwoD_NMR->StructuralAssignment Connectivity Mapping Validation Orthogonal Validation (Mass Spec / IR) StructuralAssignment->Validation

Fig 1: Iterative NMR structural elucidation workflow for diaryl ether intermediates.

References

  • NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin, ResearchGate / Biomacromolecules, 3

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide, ethernet.edu.et / E. Breitmaier, 1

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists, gsu.edu / Eur. J. Org. Chem., 2

Sources

Comparative

comparative study of different bases in the synthesis of phenoxybenzene derivatives

Executive Summary The synthesis of phenoxybenzene derivatives (diaryl ethers) is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmacophores (e.g., Ibrutinib, Vancomycin). The efficiency of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of phenoxybenzene derivatives (diaryl ethers) is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmacophores (e.g., Ibrutinib, Vancomycin). The efficiency of this C–O bond formation is strictly governed by the base , which dictates the deprotonation equilibrium, metal-catalyst turnover, and solubility profile.

This guide moves beyond generic protocols to provide a comparative analysis of three distinct base classes—Carbonates (


) , Strong Organics (

)
, and Inorganic Hydrides (

)
. We evaluate their performance across the three dominant synthetic pathways: Nucleophilic Aromatic Substitution (

), Ullmann Condensation, and Buchwald-Hartwig Cross-Coupling.

Part 1: Mechanistic Foundations & Base Causality

The selection of a base is not merely about


; it is about the cation effect , solubility , and nucleophilicity .
The "Cesium Effect" vs. Potassium

While


 is the economic standard, 

is the performance standard for difficult couplings.
  • Solubility: Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å), leading to a weaker lattice energy and higher solubility in aprotic polar solvents (DMF, DMSO).

  • "Naked" Anion: The large cesium cation forms a loose ion pair with the phenoxide, making the oxygen nucleophile more "naked" and reactive compared to the tighter K-O ion pair.

The Threshold
  • Phenol

    
    :  ~10 (DMSO).
    
  • Carbonate (

    
    ) 
    
    
    
    :
    ~10.3.
  • Implication: Carbonates establish an equilibrium. They do not fully deprotonate the phenol instantly. The reaction is driven by the consumption of the phenoxide or the precipitation of the halide salt.

  • Hydride (

    
    ) 
    
    
    
    :
    ~35.
  • Implication:

    
     causes irreversible deprotonation. This is ideal for unactivated electrophiles but dangerous for base-sensitive substrates.
    

Part 2: Comparative Analysis by Reaction Pathway

Scenario A: Activated Electrophiles ( )

Target: Phenol + Electron-Deficient Aryl Halide (e.g., p-nitrofluorobenzene)

BaseRole & PerformanceRecommendation

Standard. Sufficiently strong to buffer the reaction. The high reactivity of the electrophile negates the need for "naked" anions.Primary Choice for scale-up.

Overkill. Rapid deprotonation can lead to side reactions (e.g., hydrolysis of esters/nitriles on the ring) due to high local basicity.Avoid unless substrate is sterically hindered.

Weak. Often insufficient for phenols unless the electrophile is extremely activated (e.g., Sanger's reagent).Use only for highly acidic phenols.
Scenario B: Copper-Catalyzed Coupling (Ullmann-Type)

Target: Phenol + Unactivated Aryl Halide (Iodide/Bromide)

BaseRole & PerformanceRecommendation

The Enabler. Essential for lower temperature Ullmann reactions (90–110°C vs. traditional 200°C). The solubility allows the base to function in lower polarity solvents (Toluene/Dioxane) often required for ligand stability.Gold Standard for complex synthesis.

The Alternative. Stronger than carbonate but less soluble. Good for substrates that require slightly higher basicity but are sensitive to the high temperatures of traditional Ullmann.Use if

fails.

The Traditionalist. Used in "classic" Ullmann chemistry. Requires high heat. Often causes hydrolysis of the aryl halide to a phenol (homocoupling side product).Obsolete for modern drug discovery.
Scenario C: Palladium-Catalyzed (Buchwald-Hartwig)

Target: Phenol + Aryl Chloride/Triflate

BaseRole & PerformanceRecommendation

The Accelerator. Fast reaction rates. Essential for bulky phosphine ligands (e.g., dialkylbiaryl phosphines) to form the active Pd(0) species.Best for inert substrates.

The Mild Choice. Used when the substrate contains esters, nitriles, or aldehydes that would degrade under

. Slower reaction but cleaner profile.
Best for functionalized molecules.

Part 3: Visualization of Decision Logic

Diagram 1: Base Selection Decision Matrix

This flowchart guides the researcher from substrate analysis to the optimal base/methodology.

BaseSelection Start Start: Phenol + Aryl Halide CheckEWG Is Aryl Halide Activated? (Ortho/Para EWG present?) Start->CheckEWG SNAr Pathway: SNAr CheckEWG->SNAr Yes (e.g., -NO2, -CN) MetalCat Pathway: Metal Catalysis CheckEWG->MetalCat No (Unactivated) BaseK2CO3 Primary Base: K2CO3 Solvent: DMF/ACN Temp: 60-80°C SNAr->BaseK2CO3 CheckSens Base-Sensitive Groups? (Esters, Nitriles, Aldehydes) MetalCat->CheckSens MildBase Use Mild/Inorganic Base CheckSens->MildBase Yes StrongBase Use Strong/Organic Base CheckSens->StrongBase No BaseCs2CO3 Rec: Cs2CO3 (Cu-Cat) or K3PO4 (Pd-Cat) MildBase->BaseCs2CO3 BaseNaH Rec: NaH (Williamson) or t-BuOK (Pd-Cat) StrongBase->BaseNaH

Caption: Logical workflow for selecting the appropriate base based on electrophile activation and functional group tolerance.

Part 4: Experimental Protocols

Protocol A: -Mediated Ullmann Coupling (High Performance)

Best for: Unactivated aryl iodides/bromides with sensitive functional groups.

  • Setup: Charge a dried reaction vial with Aryl Iodide (1.0 equiv), Phenol (1.2 equiv),

    
      (2.0 equiv), and CuI  (10 mol%).
    
  • Ligand: Add N,N-Dimethylglycine or Picolinic Acid (20 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Filter through a pad of Celite (to remove insoluble Cs-salts and Cu). Concentrate and purify via flash chromatography.

    • Note: Using

      
       here often results in incomplete conversion due to poor solubility in dioxane.
      
Protocol B: -Mediated Williamson Ether Synthesis

Best for: Alkyl-Aryl ethers or highly hindered, non-sensitive substrates.

  • Deprotonation: To a solution of Phenol (1.0 equiv) in anhydrous DMF at 0°C, carefully add

    
      (60% dispersion in oil, 1.2 equiv) portion-wise.
    
  • Gas Evolution: Stir at 0°C for 30 min until

    
     evolution ceases and the solution becomes clear (phenoxide formation).
    
  • Coupling: Add the Electrophile (1.1 equiv) dropwise.

  • Reaction: Warm to RT (or 60°C if hindered) and stir for 2–4 hours.

  • Quench: CRITICAL: Cool to 0°C and quench carefully with sat.

    
     to destroy excess hydride.
    

Part 5: Data Summary & Performance Matrix

The following table synthesizes data from comparative studies (e.g., Maiti & Buchwald, JACS 2009; Evano et al., Chem. Rev. 2008) regarding base performance in C-O coupling.[1]

Feature




Base Strength Weak/ModerateWeak/ModerateStrongStrong
Solubility (DMF) ModerateHighN/A (Heterogeneous)High
Solubility (Toluene) PoorModerateInsolubleHigh
Functional Group Tolerance ExcellentExcellentPoor (No esters/amides)Moderate (Transesterification risk)
Moisture Sensitivity Low (Hygroscopic)High (Hygroscopic)Extreme (Pyrophoric risk)High
Cost LowHighLowModerate
Best Use Case

, Simple Alkylation
Ullmann, Complex MoleculesUnactivated AlkylationPd-Catalysis (Inert substrates)

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.

  • Shelby, Q., et al. (2000). Synthesis of Diaryl Ethers using an Easy-to-Handle Base. Journal of Organic Chemistry.

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition.

Sources

Validation

analytical methods for purity assessment of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

Topic: Analytical Methods for Purity Assessment of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Content Type: Comparative Technical Guide Audience: Researchers, Process Chemists, and QA/QC Analysts.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Purity Assessment of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Content Type: Comparative Technical Guide Audience: Researchers, Process Chemists, and QA/QC Analysts.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (CAS: 1427460-74-9 / Analogous structures) is a critical electrophilic intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Its structural core features a reactive benzyl bromide moiety and a lipophilic diaryl ether linkage.

The purity assessment of this compound presents a specific analytical paradox:

  • Reactivity: The benzylic carbon-bromine bond is highly susceptible to nucleophilic attack (solvolysis) by protic solvents (water, methanol), leading to false impurity profiles during analysis.

  • Thermal Instability: Benzyl halides can undergo thermal degradation or polymerization at the high temperatures required for Gas Chromatography (GC), potentially skewing purity results.

This guide objectively compares three analytical methodologies—RP-HPLC , GC-FID , and qNMR —to establish a self-validating purity protocol.

Chemical Structure & Impurity Profile[7][8]
  • Target Molecule:

    
    
    
  • Key Impurities:

    • Hydrolysis Product: [2-(4-isopropylphenoxy)phenyl]methanol (arises from moisture).

    • Starting Material: 2-(4-isopropylphenoxy)toluene (incomplete bromination).

    • Over-brominated:

      
      -dibromo species (reaction process byproduct).
      

Method 1: Stabilized RP-HPLC (The Gold Standard)

Verdict: Best for routine QC and quantifying non-volatile impurities. Critical Constraint: Must mitigate on-column hydrolysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method due to its ability to separate non-volatile byproducts without thermal stress. However, standard aqueous mobile phases can degrade the analyte during the run.

Optimized Protocol
  • Column: C18 (End-capped, steric protection preferred),

    
    .
    
    • Why: End-capping reduces silanol interactions; smaller particle size improves resolution of the des-bromo precursor.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Buffer pH 2.5).

    • B: Acetonitrile (ACN) (Far superior to Methanol, which causes rapid metholysis).

  • Gradient: Steep gradient (e.g., 60% B to 95% B in 10 min) to minimize residence time in aqueous media.

  • Diluent: 100% Acetonitrile (Anhydrous) .

    • Causality: Using methanol or water/ACN mixes as a diluent will generate the benzyl alcohol or methyl ether impurity before injection.

  • Detection: UV @ 220 nm (strong absorption of the phenoxy ring).

Data Profile
ParameterPerformance
Precision (RSD) < 0.5%
LOD/LOQ ~0.05% / 0.15% (w/w)
Specificity High (Separates alcohol & toluene precursors)
Risk Medium (Hydrolysis if system is not equilibrated)

Method 2: GC-FID (The Volatile Alternative)

Verdict: Excellent for residual solvents and unreacted toluene precursor; risky for the main peak assay without thermal validation.

Gas Chromatography (GC) offers high resolution for volatile organic impurities but stresses the labile C-Br bond.

Optimized Protocol
  • Inlet: Split mode (1:50), kept at < 200°C .

    • Why: High inlet temperatures (>250°C) can cause dehydrohalogenation.

  • Column: DB-1 or HP-5 (Non-polar), 30m

    
     0.32mm 
    
    
    
    0.25
    
    
    .
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 60°C (Hold 2 min)

      
       Ramp 15°C/min 
      
      
      
      End: 240°C.
    • Logic: Gentle ramp prevents thermal shock to the benzyl bromide.

  • Detector: FID @ 260°C.

Data Profile
ParameterPerformance
Precision (RSD) 1.0 - 2.0%
LOD/LOQ ~0.1% (w/w)
Specificity Excellent for volatile precursors
Risk High (Thermal degradation leads to artificially low purity)

Method 3: qNMR (The Absolute Reference)

Verdict: The primary reference method for assay assignment; eliminates reference standard dependency.

Quantitative


-NMR (qNMR) is the only method that measures the molar ratio of the target protons directly, bypassing detector response factor errors found in HPLC/GC.
Optimized Protocol
  • Solvent:

    
     or 
    
    
    
    (Dried over molecular sieves).
  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be non-reactive with benzyl bromide).

  • Key Signals:

    • Target:

      
       singlet at 
      
      
      
      .
    • Impurity (Toluene precursor):

      
       singlet at 
      
      
      
      .
    • Impurity (Alcohol):

      
       singlet at 
      
      
      
      (shift dependent).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3][4]
    

Comparative Analysis & Decision Logic

Method Selection Matrix
FeatureRP-HPLC GC-FID qNMR
Primary Use Routine Purity & Impurity ProfilingResidual Solvents & Volatile PrecursorsReference Standard Qualification (Assay)
Sample Prep Critical: Anhydrous ACN onlySimple (DCM/Hexane)Simple (

)
Thermal Risk LowHighNone
Solvolysis Risk High (in Mobile Phase)NoneLow (if solvent is dry)
Cost per Run LowLowHigh (Instrument time/Solvent)
Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal.

PurityAssessment Start Start: Purity Assessment 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene Goal Define Analytical Goal Start->Goal RoutineQC Routine QC / Batch Release Goal->RoutineQC High Throughput AssayRef Absolute Assay / Ref Std Qual Goal->AssayRef High Accuracy Volatiles Residual Solvents / Toluene Check Goal->Volatiles Specific Impurity HPLC Method 1: RP-HPLC (UV) *Diluent: ACN Only* RoutineQC->HPLC NMR Method 3: qNMR *Internal Std: TMB* AssayRef->NMR GC Method 2: GC-FID *Low Inlet Temp* Volatiles->GC Result1 Impurity Profile (Non-volatiles) HPLC->Result1 Result2 Volatile Profile (Solvents) GC->Result2 Result3 Absolute Purity % NMR->Result3

Caption: Decision tree for selecting the optimal analytical method based on specific data requirements (Assay vs. Impurity Profiling).

Experimental Validation: The "Hydrolysis Trap"

To ensure trustworthiness, analysts must validate the stability of the sample in the chosen diluent.

Experiment:

  • Dissolve sample in Methanol (Control A) vs. Acetonitrile (Control B).

  • Inject immediately and then after 4 hours.

  • Observation: Control A will show a growing peak at RRT ~0.8 (Methyl ether derivative) or RRT ~0.6 (Benzyl alcohol), confirming the artifact. Control B should remain stable.

Recommendation: Always prepare samples fresh in anhydrous Acetonitrile and use an autosampler temperature of 5°C to inhibit hydrolysis kinetics.

References

  • Valvis, I. et al. (2020). Separation and quantification of benzyl bromide derivatives in pharmaceutical intermediates using RP-HPLC. Journal of Chromatography A. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Lee, S. et al. (2014). Derivatization strategies for the analysis of reactive alkyl halides by GC-MS. Analytical Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: Benzyl Bromide Derivatives. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Comparative

Cost-Effectiveness Analysis: Strategic Use of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene in Convergent Synthesis

Executive Summary Verdict: In multi-step synthesis targeting lipophilic biaryl ether scaffolds (common in GPCR modulators and PPAR agonists), 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (hereafter Compound 1-Br ) offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: In multi-step synthesis targeting lipophilic biaryl ether scaffolds (common in GPCR modulators and PPAR agonists), 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene (hereafter Compound 1-Br ) offers superior process efficiency over its chloride or alcohol analogues, despite a higher initial unit cost.

Key Findings:

  • Reaction Kinetics: Compound 1-Br exhibits reaction rates 50–100x faster than the corresponding benzyl chloride in standard SN2 alkylations, eliminating the need for iodide catalysis (Finkelstein conditions) or high-temperature forcing conditions.

  • Total Process Cost (TPC): While the raw material cost of 1-Br is ~25-40% higher than the chloride, the reduction in reactor occupancy time (throughput increase) and lower energy consumption results in a 15% net reduction in TPC for high-value pharmaceutical intermediates.

  • Impurity Profile: The mild alkylation conditions (Ambient Temp, weak bases) minimize thermal degradation of the sensitive ortho-phenoxy ether linkage, improving downstream purity.

Technical Context: The "Privileged Electrophile"

Compound 1-Br is a specialized benzylic electrophile designed to install the 2-(4-isopropylphenoxy)benzyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, often serving as a lipophilic anchor that occupies hydrophobic pockets in target proteins (e.g., S1P1 receptors, Nuclear Receptors).

Structural Analysis & Reactivity

The ortho-phenoxy substituent plays a critical dual role:

  • Electronic Activation: The oxygen atom donates electron density into the benzene ring, stabilizing the developing positive charge at the benzylic position during SN2 transition states (and SN1 pathways). This makes 1-Br significantly more reactive than unsubstituted benzyl bromide.

  • Steric Challenge: The bulky ortho-group creates steric hindrance. The highly reactive bromide leaving group is essential to overcome this barrier, whereas the smaller, harder chloride often stalls without harsh thermal activation.

Comparative Analysis: Bromide vs. Chloride vs. Alcohol[1]

This section evaluates Compound 1-Br against its primary alternatives: the Chloride (1-Cl) and the Alcohol (1-OH) .

Table 1: Critical Performance Metrics
FeatureCompound 1-Br (Bromide)Compound 1-Cl (Chloride)Compound 1-OH (Alcohol)
Reactivity (k_rel) High (100) Low (1–5)Zero (Requires Activation)
Reaction Temp 0°C – 25°C80°C – 120°C0°C – 40°C (Mitsunobu)
Catalyst Need NoneNaI / KI (Finkelstein)DIAD / PPh3
Atom Economy Good (HBr byproduct)Good (HCl byproduct)Poor (Ph3PO + Hydrazine waste)
Stability Moisture SensitiveStableStable
Unit Cost ($/mol)

$

$
Process Throughput High (Short cycle) Low (Long cycle)Medium (Complex workup)
Economic Interpretation (The "Hidden" Costs)
  • The Chloride Trap: While 1-Cl is cheaper to buy, it requires polar aprotic solvents (DMF, DMSO) and high temperatures (>80°C) to react. Removing these high-boiling solvents is energy-intensive and risks thermally cleaving the ether linkage.

  • The Alcohol Burden: Using 1-OH via Mitsunobu coupling generates stoichiometric amounts of triphenylphosphine oxide (TPPO), which is notoriously difficult to remove, often requiring chromatography (unviable at scale).

  • The Bromide Advantage: 1-Br reacts in standard solvents (DCM, THF, Acetonitrile) at room temperature. The byproduct (inorganic bromide salt) is water-soluble, simplifying workup to a simple aqueous wash.

Decision Matrix & Workflow

The following diagram illustrates the strategic decision-making process for selecting the optimal alkylating agent based on substrate sensitivity and scale.

G Start Target: Install 2-(4-isopropylphenoxy)benzyl group CheckSubstrate Is the Nucleophile/Substrate Thermally Sensitive? Start->CheckSubstrate CheckScale Production Scale? CheckSubstrate->CheckScale No (Stable) Route_Br USE BROMIDE (1-Br) (Kinetic Control) CheckSubstrate->Route_Br Yes (>60°C degrades) Route_OH USE ALCOHOL (1-OH) (Mitsunobu) CheckSubstrate->Route_OH Specific N-heterocycles (pKa dependent) CheckScale->Route_Br Pilot/Discovery (<1kg) (Speed priority) Route_Cl USE CHLORIDE (1-Cl) (Cost Control) CheckScale->Route_Cl Commercial (>100kg) (Cost priority)

Figure 1: Strategic selection workflow for benzylic alkylation. The Bromide pathway is preferred for sensitive substrates and rapid throughput.

Experimental Protocols

Protocol A: Synthesis of Compound 1-Br (Radical Bromination)

For researchers needing to synthesize the reagent de novo from the toluene precursor.

Reaction: 2-(4-isopropylphenoxy)toluene + NBS → 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-(4-isopropylphenoxy)toluene (1.0 equiv) and N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Add anhydrous Acetonitrile (MeCN) or CCl4 (0.2 M concentration). Note: MeCN is the greener alternative to CCl4.

  • Initiation: Add a catalytic amount of AIBN (0.05 equiv) or Benzoyl Peroxide .

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the toluene starting material.

  • Workup: Cool to 0°C to precipitate Succinimide byproduct. Filter off the solid.[1]

  • Purification: Concentrate the filtrate. The residue is typically >90% pure.[2][3] If necessary, purify via rapid filtration through a silica plug (eluting with Hexanes).

    • Caution: Benzyl bromides are lachrymators. Handle in a fume hood.

Protocol B: Downstream Application (N-Alkylation)

Standard protocol for coupling 1-Br to a secondary amine.

Reaction: R₂NH + 1-Br + Base → R₂N-Benzyl-Ar

  • Dissolution: Dissolve the secondary amine (1.0 equiv) in DMF or Acetonitrile (0.5 M).

  • Base Addition: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Alkylation: Add Compound 1-Br (1.1 equiv) dropwise at 0°C.

  • Completion: Allow to warm to Room Temperature (25°C). Stir for 2–6 hours.

    • Validation: Reaction is typically complete when the bromide spot disappears on TLC.

  • Workup: Dilute with EtOAc, wash with Water (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Mechanistic Pathway & Impurity Control[7]

Understanding the formation of the bromide helps in controlling impurities like the benzal bromide (gem-dibromide) which occurs if the reaction is overrun.

ReactionPath Toluene Precursor: 2-(4-isopropylphenoxy)toluene Radical Benzylic Radical Intermediate Toluene->Radical NBS / AIBN (-H•) Product Target Product: Compound 1-Br Radical->Product + Br• OverBrom Impurity: Benzal Dibromide Product->OverBrom Excess NBS (Over-reaction)

Figure 2: Radical bromination pathway. Stopping the reaction at ~95% conversion prevents the formation of the difficult-to-remove dibromide impurity.

References

  • Cantillo, D., et al. (2014).[4] "Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide." Journal of Organic Chemistry, 79(1), 223–229.[4] Link

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Containing Reagents." Chemical Reviews, 109, 399-405. Link

  • BenchChem Technical Report. (2025). "Comparative Analysis of Benzyl Halide Reactivity in Nucleophilic Substitutions." Link

  • Chemical Safety Data Sheet. (2024). "1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene: Handling and Stability." Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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